molecular formula C17H15FN2O B15565536 BRD-4592 CAS No. 2119598-24-0

BRD-4592

Número de catálogo: B15565536
Número CAS: 2119598-24-0
Peso molecular: 282.31 g/mol
Clave InChI: RECLLIAWOQFAMC-ULQDDVLXSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

a tryptophan synthase inhibitor with antitubercular activity;  structure in first source

Propiedades

Número CAS

2119598-24-0

Fórmula molecular

C17H15FN2O

Peso molecular

282.31 g/mol

Nombre IUPAC

(2R,3S,4R)-3-[4-(2-fluorophenyl)phenyl]-4-(hydroxymethyl)azetidine-2-carbonitrile

InChI

InChI=1S/C17H15FN2O/c18-14-4-2-1-3-13(14)11-5-7-12(8-6-11)17-15(9-19)20-16(17)10-21/h1-8,15-17,20-21H,10H2/t15-,16-,17-/m0/s1

Clave InChI

RECLLIAWOQFAMC-ULQDDVLXSA-N

Origen del producto

United States

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of BRD-4592 (Roxadustat)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

BRD-4592, also known as Roxadustat (B1679584) (or FG-4592), is a first-in-class, orally bioavailable inhibitor of hypoxia-inducible factor (HIF) prolyl hydroxylase (PHD) enzymes. By reversibly inhibiting these key oxygen sensors, Roxadustat mimics a hypoxic state, leading to the stabilization and activation of HIF transcription factors. This activation results in a coordinated erythropoietic response, primarily through the induction of endogenous erythropoietin (EPO) and the modulation of iron metabolism. This guide provides a detailed technical overview of the core mechanism of action of this compound, supported by quantitative data, experimental protocols, and visual representations of the key signaling pathways.

Core Mechanism of Action: HIF-PHD Inhibition

Under normoxic conditions, the α-subunit of HIF (HIF-α) is continuously synthesized and targeted for degradation. This process is initiated by the hydroxylation of specific proline residues within the oxygen-dependent degradation domain (ODDD) of HIF-α, a reaction catalyzed by PHD enzymes (PHD1, PHD2, and PHD3). This post-translational modification allows for the recognition of HIF-α by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex, leading to its ubiquitination and subsequent proteasomal degradation.

Roxadustat is a potent, reversible inhibitor of the PHD enzymes.[1] By binding to the active site of PHDs, Roxadustat prevents the hydroxylation of HIF-α, thereby stabilizing it even in the presence of normal oxygen levels. The stabilized HIF-α translocates to the nucleus, where it dimerizes with the constitutively expressed HIF-β subunit. This heterodimer then binds to hypoxia-response elements (HREs) in the promoter regions of target genes, initiating their transcription.

Signaling Pathway Diagram

BRD-4592_Mechanism_of_Action cluster_normoxia Normoxia cluster_roxadustat With this compound (Roxadustat) HIFa_normoxia HIF-α PHD PHD Enzymes HIFa_normoxia->PHD O2 HIFa_OH Hydroxylated HIF-α PHD->HIFa_OH Hydroxylation VHL VHL E3 Ligase HIFa_OH->VHL Binding Proteasome Proteasome VHL->Proteasome Ubiquitination Degradation Degradation Proteasome->Degradation BRD4592 This compound PHD_inhibited PHD Enzymes BRD4592->PHD_inhibited Inhibition HIFa_roxadustat HIF-α HIFa_roxadustat->PHD_inhibited HIFa_stabilized Stabilized HIF-α HIFa_roxadustat->HIFa_stabilized Stabilization Nucleus Nucleus HIFa_stabilized->Nucleus Translocation HIF_complex HIF-α/HIF-β Dimer Nucleus->HIF_complex Dimerization with HIF-β HRE HRE HIF_complex->HRE Binding Target_Genes Target Gene Transcription HRE->Target_Genes

Caption: this compound (Roxadustat) inhibits PHD enzymes, leading to HIF-α stabilization and target gene transcription.

Quantitative Data

In Vitro Potency
ParameterValueAssayReference
PHD2 IC50 591 nMFluorescence Polarization Assay[2]
PHD1, PHD3 Similar potency to PHD2Inferred from literature[1]
Pharmacokinetics (in Healthy Volunteers)
ParameterValueReference
Apparent Volume of Distribution (oral) 22–57 L[3]
Apparent Clearance 1.2–2.65 L/h[3]
Elimination Half-life 9.6–16 h[3]
Plasma Protein Binding 99%[3]
Pharmacodynamics
ParameterValueNotesReference
EPO Cmax (1 mg/kg dose) 96 mIU/mLPeak between 7-14 hours post-dose[4]
EPO Cmax (2 mg/kg dose) 268 mIU/mLPeak between 7-14 hours post-dose[4]
Half-maximum EPO concentration-effect 10-36 µg/mLModeled using sigmoidal Hill equation[3]

Key Physiological Effects

The activation of HIF by Roxadustat leads to the transcription of a suite of genes that collectively enhance erythropoiesis.

Stimulation of Erythropoietin Production

A primary target gene of the HIF pathway is erythropoietin (EPO). Increased HIF-α levels lead to a significant, dose-dependent increase in endogenous EPO production, which in turn stimulates the proliferation and differentiation of erythroid progenitor cells in the bone marrow.

Modulation of Iron Metabolism

Roxadustat also improves iron availability for erythropoiesis through HIF-mediated regulation of iron homeostasis. This includes:

  • Decreased Hepcidin: Roxadustat has been shown to decrease levels of hepcidin, a key negative regulator of iron absorption and mobilization.

  • Increased Iron Transport: It can lead to increased expression of genes involved in iron transport, facilitating iron mobilization from stores.

Physiological_Effects Roxadustat This compound (Roxadustat) HIF_Stabilization HIF Stabilization Roxadustat->HIF_Stabilization EPO_Production Increased Endogenous EPO Production HIF_Stabilization->EPO_Production Iron_Metabolism Improved Iron Metabolism HIF_Stabilization->Iron_Metabolism Erythropoiesis Stimulation of Erythropoiesis EPO_Production->Erythropoiesis Iron_Metabolism->Erythropoiesis

Caption: this compound stimulates erythropoiesis through increased EPO and improved iron metabolism.

Experimental Protocols

HIF-1α Stabilization by Western Blot

This protocol describes the detection of HIF-1α protein stabilization in cell lysates following treatment with this compound.

Materials:

  • Cell culture medium and supplements

  • This compound (Roxadustat)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibody against HIF-1α

  • HRP-conjugated secondary antibody

  • ECL detection reagent

Procedure:

  • Cell Culture and Treatment: Plate cells and allow them to adhere. Treat cells with varying concentrations of this compound for a specified time course.[5] Include a vehicle control (e.g., DMSO).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them with lysis buffer on ice.[6]

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.[7]

  • SDS-PAGE: Denature protein samples and load equal amounts onto an SDS-PAGE gel for electrophoresis.[8]

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[9]

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[9]

  • Primary Antibody Incubation: Incubate the membrane with the primary anti-HIF-1α antibody overnight at 4°C.[10]

  • Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[3]

  • Detection: Wash the membrane and add ECL detection reagent.[3] Visualize the protein bands using a chemiluminescence imaging system.

Western_Blot_Workflow Cell_Culture Cell Culture & Treatment with this compound Lysis Cell Lysis & Protein Extraction Cell_Culture->Lysis Quantification Protein Quantification Lysis->Quantification SDS_PAGE SDS-PAGE Quantification->SDS_PAGE Transfer Protein Transfer SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody (anti-HIF-1α) Blocking->Primary_Ab Secondary_Ab Secondary Antibody (HRP-conjugated) Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection Analysis Data Analysis Detection->Analysis

Caption: A typical workflow for detecting HIF-1α stabilization by Western blot.

EPO mRNA Expression by Quantitative PCR (qPCR)

This protocol outlines the measurement of erythropoietin (EPO) mRNA expression in response to this compound treatment.

Materials:

  • Cell culture medium and supplements

  • This compound (Roxadustat)

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR master mix (e.g., SYBR Green)

  • Primers for EPO and a reference gene (e.g., HPRT)[11]

  • qPCR instrument

Procedure:

  • Cell Culture and Treatment: Treat cells (e.g., Hep3B) with this compound as described for the Western blot protocol.[11]

  • RNA Extraction: Extract total RNA from the cells using a commercial kit.

  • cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.

  • qPCR: Set up the qPCR reaction with the cDNA, qPCR master mix, and primers for EPO and the reference gene.

  • Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the relative expression of EPO mRNA, normalized to the reference gene.[12]

Conclusion

This compound (Roxadustat) represents a novel therapeutic approach for the management of anemia, particularly in the context of chronic kidney disease. Its core mechanism of action, the inhibition of HIF prolyl hydroxylase enzymes, leads to a physiological and coordinated erythropoietic response by stabilizing HIF-α and subsequently upregulating the expression of key genes involved in erythropoiesis and iron metabolism. The quantitative data and experimental protocols provided in this guide offer a comprehensive technical foundation for researchers and drug development professionals working with this class of compounds.

References

An In-depth Technical Guide to the Target Identification and Validation of BRD-4592

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the target identification and validation of BRD-4592, a novel allosteric inhibitor of Mycobacterium tuberculosis tryptophan synthase (TrpAB). This document details the quantitative data supporting its activity, the experimental protocols for its characterization, and visualizations of the relevant biological pathways and experimental workflows.

Introduction

This compound is a synthetic azetidine (B1206935) derivative identified through whole-cell screening against Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis.[1] It exhibits bactericidal activity against Mtb by targeting an essential metabolic enzyme, tryptophan synthase (TrpAB), through a novel allosteric mechanism.[1][2] The identification and validation of TrpAB as the target of this compound provide a promising new avenue for the development of antitubercular therapeutics with a novel mechanism of action.[3][4]

Quantitative Data

The following tables summarize the key quantitative data for this compound, including its inhibitory activity against the TrpAB enzyme and its efficacy against M. tuberculosis.

Table 1: In Vitro Inhibitory Activity of this compound against M. tuberculosis TrpAB

ParameterValueDescription
IC50 (α-subunit) 70.9 nMThe half-maximal inhibitory concentration against the α-subunit of TrpAB.[3]
IC50 (β-subunit) 22.6 nMThe half-maximal inhibitory concentration against the β-subunit of TrpAB.[3]
Apparent KiIGP 62.9 ± 13.0 nMThe apparent inhibition constant versus the substrate indole-3-glycerol phosphate (B84403) (IGP) under saturating L-Serine concentrations.[2]

Table 2: Kinetic Parameters of M. tuberculosis TrpAB

ParameterValueDescription
Apparent KML-Ser 0.50 ± 0.12 mMThe Michaelis constant for the substrate L-Serine.[1]
Apparent KMIGP 32.6 ± 8.1 μMThe Michaelis constant for the substrate indole-3-glycerol phosphate.[1]
kcat 19.6 ± 3.9 min-1The turnover number, representing the maximum number of substrate molecules converted to product per enzyme active site per unit time.[1]

Table 3: In Vitro and In Vivo Efficacy of this compound

ParameterValueDescription
MIC50 (Mtb) 0.5–3 µMThe minimum inhibitory concentration required to inhibit the growth of 50% of M. tuberculosis organisms in culture.[5]

Signaling Pathway

This compound targets the tryptophan biosynthesis pathway in Mycobacterium tuberculosis. This pathway is essential for the bacterium to produce the amino acid tryptophan, which is crucial for protein synthesis and survival, particularly within the host environment where tryptophan may be limited.[6][7]

Tryptophan_Biosynthesis_Pathway Chorismate Chorismate TrpE Anthranilate synthase (TrpE) Chorismate->TrpE Glutamine Anthranilate Anthranilate TrpD Anthranilate phosphoribosyl- transferase (TrpD) Anthranilate->TrpD PRPP PRA Phosphoribosyl- anthranilate TrpF PRA isomerase (TrpF) PRA->TrpF CDRP Carboxyphenylamino- deoxyribulose phosphate TrpC Indole-3-glycerol phosphate synthase (TrpC) CDRP->TrpC IGP Indole-3-glycerol phosphate TrpAB Tryptophan synthase (TrpAB) IGP->TrpAB Serine Indole (B1671886) Indole Indole->TrpAB Tryptophan Tryptophan TrpE->Anthranilate Glutamate TrpD->PRA TrpF->CDRP TrpC->IGP TrpAB->Indole TrpAB->Tryptophan Glyceraldehyde- 3-phosphate BRD4592 This compound BRD4592->TrpAB

Caption: Tryptophan biosynthesis pathway in M. tuberculosis and the inhibitory action of this compound.

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the identification and validation of this compound's target.

Whole-Cell Screening for Inhibitors of M. tuberculosis

This protocol outlines a high-throughput phenotypic screen to identify compounds that inhibit the growth of M. tuberculosis.[2][8]

  • Bacterial Strain and Culture Conditions:

    • Use a recombinant strain of virulent M. tuberculosis (e.g., H37Rv) expressing a fluorescent reporter (e.g., mCherry or DsRed) for growth monitoring.[2]

    • Grow the bacterial culture to a logarithmic phase (OD590 = 0.6–0.9) in an appropriate medium such as 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase), glycerol, and Tween 80.[2]

  • Assay Preparation:

    • Filter the bacterial culture through a 0.5 µm cellulose-acetate membrane to obtain a single-cell suspension.[2]

    • Dilute the bacterial suspension in fresh medium to a starting OD590 of 0.02.

    • Dispense the diluted culture into 384-well plates containing the test compounds pre-dispensed in DMSO. The final DMSO concentration should not exceed 2%.[9]

  • Incubation and Data Acquisition:

    • Incubate the plates at 37°C in a humidified incubator for five days.[9]

    • Measure bacterial growth by reading the fluorescence of the reporter protein using a plate reader at the appropriate excitation and emission wavelengths (e.g., 586nm/614nm for mCherry).[2]

  • Data Analysis:

    • Calculate the percent growth inhibition for each compound relative to DMSO-treated controls.

    • Identify primary hits as compounds that show ≥ 90% growth inhibition.[2]

Target Identification using Affinity Purification and Mass Spectrometry

This protocol describes a general approach for identifying the protein target of a small molecule inhibitor.

  • Affinity Probe Synthesis:

    • Synthesize a derivative of this compound that incorporates an affinity tag (e.g., biotin) via a linker, while ensuring the modification does not significantly impair its biological activity.

  • Cell Lysate Preparation:

    • Culture M. tuberculosis to mid-log phase and harvest the cells.

    • Prepare a cell lysate by mechanical disruption (e.g., bead beating or sonication) in a suitable lysis buffer containing protease inhibitors.

    • Clarify the lysate by centrifugation to remove cell debris.

  • Affinity Purification:

    • Incubate the clarified lysate with the biotinylated this compound probe to allow for binding to its target protein(s).

    • As a negative control, incubate a separate aliquot of the lysate with an excess of the non-biotinylated this compound to competitively inhibit binding to the probe.

    • Add streptavidin-coated magnetic beads to both the experimental and control lysates and incubate to capture the biotinylated probe and any bound proteins.[7]

    • Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.

  • Elution and Protein Identification:

    • Elute the bound proteins from the beads using a denaturing buffer (e.g., SDS-PAGE sample buffer).

    • Separate the eluted proteins by SDS-PAGE.

    • Excise the protein bands that are present in the experimental sample but absent or significantly reduced in the competitive control.

    • Perform in-gel trypsin digestion of the excised protein bands.

    • Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the protein(s).[10]

Tryptophan Synthase Enzymatic Assay

This protocol is used to measure the enzymatic activity of TrpAB and assess the inhibitory effect of this compound.[1]

  • Reagents and Buffers:

    • Purified recombinant M. tuberculosis TrpAB enzyme.

    • Assay buffer: 20 mM HEPES (pH 8.0), 100 mM KCl, 40 µM Pyridoxal 5'-phosphate (PLP), and 0.5 mM TCEP.

    • Substrates: Indole-3-glycerol phosphate (IGP) and L-Serine.

  • Fluorescence-Based Assay for G3P Production (α-subunit and overall reaction):

    • Prepare a reaction mixture in a 96-well plate containing the assay buffer, 0.5 mM GAPDH, 2.5 mM NAD+, and 0.015 M sodium pyrophosphate (pH 8.5) with 0.03 M sodium arsenate.[1]

    • Add the substrates (IGP and L-Serine) and varying concentrations of this compound.

    • Initiate the reaction by adding 100 nM TrpAB.

    • Monitor the production of glyceraldehyde-3-phosphate (G3P) by measuring the increase in NADH fluorescence (excitation 340 nm, emission 460 nm) in a kinetic plate reader.[1]

  • LC-MS Based Assay for Tryptophan and Indole Quantification (β-subunit and overall reaction):

    • Prepare the reaction mixture in the assay buffer with substrates and varying concentrations of this compound.

    • Initiate the reaction by adding TrpAB (50-500 nM depending on the specific assay).[1]

    • Quench the reaction at various time points with an appropriate solvent (e.g., acetonitrile).

    • Analyze the reaction mixture by LC-MS to separate and quantify the amounts of indole and tryptophan produced.[1]

  • Data Analysis:

    • Determine the initial reaction rates from the kinetic data.

    • Calculate IC50 values by plotting the reaction rates against the inhibitor concentration and fitting the data to a dose-response curve.

    • Determine kinetic parameters such as KM and kcat by measuring reaction rates at varying substrate concentrations and fitting the data to the Michaelis-Menten equation.[1]

In Vivo Efficacy Assessment in a Zebrafish Model

This protocol describes the use of a zebrafish (Danio rerio) model of Mycobacterium marinum infection (a close relative of M. tuberculosis) to evaluate the in vivo efficacy of this compound.[1]

  • Zebrafish Husbandry and Infection:

    • Maintain zebrafish embryos according to standard protocols.

    • At 30 hours post-fertilization, inject a defined number of fluorescently labeled M. marinum into the caudal vein of the embryos.

  • Compound Treatment:

    • Following infection, transfer the embryos to 96-well plates containing embryo medium with varying concentrations of this compound or a vehicle control (DMSO).

  • Assessment of Bacterial Burden:

    • At specified time points post-infection (e.g., 3 and 5 days), anesthetize the embryos.

    • Image the infected embryos using a fluorescence microscope to visualize the bacterial burden.

    • Quantify the bacterial burden by measuring the total fluorescence intensity per embryo using image analysis software.

  • Data Analysis:

    • Compare the bacterial burden in the this compound-treated groups to the vehicle-treated control group.

    • Determine the dose-dependent efficacy of this compound in reducing the bacterial load in vivo.

Experimental Workflows

The following diagrams illustrate the workflows for the identification and validation of this compound as a TrpAB inhibitor.

Target_Identification_Workflow cluster_0 Phenotypic Screening cluster_1 Target Identification cluster_2 Target Validation Whole-cell screen Whole-cell screen Hit identification Hit identification Whole-cell screen->Hit identification Affinity purification Affinity purification Hit identification->Affinity purification Mass spectrometry Mass spectrometry Affinity purification->Mass spectrometry Target hypothesis Target hypothesis Mass spectrometry->Target hypothesis Enzymatic assays Enzymatic assays Target hypothesis->Enzymatic assays Genetic validation Genetic validation Target hypothesis->Genetic validation In vivo efficacy In vivo efficacy Enzymatic assays->In vivo efficacy Confirmed Target Confirmed Target Enzymatic assays->Confirmed Target Genetic validation->Confirmed Target In vivo efficacy->Confirmed Target

Caption: Workflow for the identification and validation of the molecular target of this compound.

Allosteric_Inhibition_Validation_Workflow cluster_0 Kinetic Analysis cluster_1 Biophysical Characterization cluster_2 Structural Biology Enzyme kinetics Enzyme kinetics Vary substrate concentrations Vary substrate concentrations Enzyme kinetics->Vary substrate concentrations Determine mode of inhibition Determine mode of inhibition Vary substrate concentrations->Determine mode of inhibition Validated allosteric inhibitor Validated allosteric inhibitor Determine mode of inhibition->Validated allosteric inhibitor Isothermal titration calorimetry (ITC) Isothermal titration calorimetry (ITC) Determine binding affinity (Kd) Determine binding affinity (Kd) Isothermal titration calorimetry (ITC)->Determine binding affinity (Kd) Surface plasmon resonance (SPR) Surface plasmon resonance (SPR) Surface plasmon resonance (SPR)->Determine binding affinity (Kd) Determine binding affinity (Kd)->Validated allosteric inhibitor X-ray crystallography X-ray crystallography Co-crystallization with TrpAB Co-crystallization with TrpAB X-ray crystallography->Co-crystallization with TrpAB Identify binding site Identify binding site Co-crystallization with TrpAB->Identify binding site Identify binding site->Validated allosteric inhibitor

Caption: Workflow for validating the allosteric inhibition mechanism of this compound on TrpAB.

References

What is the function of BRD-4592?

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Core Function of BRD-4592 (Roxadustat)

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, also known as Roxadustat or FG-4592, is a first-in-class, orally bioavailable inhibitor of hypoxia-inducible factor (HIF) prolyl hydroxylase (PHD) enzymes.[1][2] It is primarily indicated for the treatment of anemia associated with chronic kidney disease (CKD) in both non-dialysis-dependent (NDD) and dialysis-dependent (DD) adult patients. By reversibly inhibiting PHD enzymes, Roxadustat mimics the body's natural response to hypoxia, leading to the stabilization and accumulation of HIF-α. This, in turn, activates the transcription of genes involved in erythropoiesis and iron metabolism, ultimately increasing red blood cell production and improving hemoglobin levels.[2][3]

Core Mechanism of Action: HIF Prolyl Hydroxylase Inhibition

Under normoxic (normal oxygen) conditions, the α-subunit of HIF (HIF-α) is hydroxylated by PHD enzymes. This hydroxylation allows the von Hippel-Lindau (VHL) tumor suppressor protein to recognize and bind to HIF-α, leading to its ubiquitination and subsequent degradation by the proteasome.[3]

Roxadustat functions by inhibiting the activity of PHD enzymes.[2][3] This inhibition prevents the hydroxylation of HIF-α, leading to its stabilization and accumulation. The stabilized HIF-α then translocates to the nucleus, where it dimerizes with HIF-β (also known as ARNT). This heterodimer binds to hypoxia-responsive elements (HREs) in the promoter regions of target genes, activating their transcription.[2] Key target genes include erythropoietin (EPO) and genes involved in iron absorption, transport, and utilization.[2]

The downstream effects of HIF stabilization by Roxadustat include:

  • Increased Endogenous Erythropoietin (EPO) Production: This stimulates the bone marrow to produce more red blood cells.[2]

  • Improved Iron Metabolism: Roxadustat increases the expression of proteins involved in iron absorption and transport, such as divalent metal transporter 1 (DMT1) and ferroportin.[2] It also reduces the expression of hepcidin, a key negative regulator of iron availability, thereby increasing the amount of iron available for erythropoiesis.[2][4]

Signaling Pathway of this compound (Roxadustat)

BRD4592_Pathway cluster_normoxia Normoxia (Normal Oxygen) cluster_roxadustat Action of this compound (Roxadustat) HIF_alpha_normoxia HIF-α hydroxylation Hydroxylation HIF_alpha_normoxia->hydroxylation PHD PHD Enzyme PHD->hydroxylation O2 O2 O2->hydroxylation VHL VHL Protein hydroxylation->VHL Recognition ubiquitination Ubiquitination VHL->ubiquitination proteasome Proteasomal Degradation ubiquitination->proteasome BRD4592 This compound (Roxadustat) PHD_rox PHD Enzyme BRD4592->PHD_rox Inhibition HIF_alpha_rox HIF-α HIF_alpha_stabilized Stabilized HIF-α HIF_alpha_rox->HIF_alpha_stabilized Accumulation HIF_complex HIF-α/HIF-β Complex HIF_alpha_stabilized->HIF_complex Dimerization nucleus Nucleus HIF_alpha_stabilized->nucleus HIF_beta HIF-β HIF_beta->HIF_complex HIF_beta->nucleus HRE Hypoxia-Responsive Element (HRE) HIF_complex->HRE Binding gene_transcription Target Gene Transcription HRE->gene_transcription EPO EPO Production gene_transcription->EPO Iron_metabolism Improved Iron Metabolism gene_transcription->Iron_metabolism TR_FRET_Workflow start Start compound_prep Prepare Roxadustat Serial Dilutions start->compound_prep reaction_mix Prepare PHD2 Reaction Mixture start->reaction_mix add_compound Add Roxadustat/ Vehicle to Plate compound_prep->add_compound add_reaction_mix Add Reaction Mixture to Initiate reaction_mix->add_reaction_mix add_compound->add_reaction_mix incubate_reaction Incubate at RT (60 min) add_reaction_mix->incubate_reaction add_detection Add TR-FRET Detection Reagents incubate_reaction->add_detection incubate_detection Incubate at RT (60 min) add_detection->incubate_detection read_plate Read Plate on TR-FRET Reader incubate_detection->read_plate analyze_data Analyze Data and Determine IC50 read_plate->analyze_data end End analyze_data->end Western_Blot_Workflow start Start plate_cells Plate and Culture Cells start->plate_cells treat_cells Treat Cells with Roxadustat/Vehicle plate_cells->treat_cells lyse_cells Lyse Cells and Collect Lysates treat_cells->lyse_cells quantify_protein Quantify Protein (BCA Assay) lyse_cells->quantify_protein sds_page SDS-PAGE quantify_protein->sds_page transfer Transfer to PVDF Membrane sds_page->transfer block Block Membrane transfer->block primary_ab Incubate with Primary Antibody (HIF-1α) block->primary_ab secondary_ab Incubate with HRP-Secondary Antibody primary_ab->secondary_ab detect Chemiluminescent Detection secondary_ab->detect analyze Analyze Band Intensities detect->analyze end End analyze->end ELISA_Workflow start Start plate_cells Plate and Culture EPO-producing Cells start->plate_cells treat_cells Treat Cells with Roxadustat/Vehicle plate_cells->treat_cells collect_supernatant Collect and Clarify Cell Supernatant treat_cells->collect_supernatant prepare_elisa Prepare ELISA Plate, Standards, and Samples collect_supernatant->prepare_elisa incubate_capture Incubate with Capture Antibody prepare_elisa->incubate_capture wash1 Wash incubate_capture->wash1 incubate_detection Incubate with Detection Antibody wash1->incubate_detection wash2 Wash incubate_detection->wash2 incubate_enzyme Incubate with Enzyme Conjugate wash2->incubate_enzyme wash3 Wash incubate_enzyme->wash3 add_substrate Add Substrate and Develop Color wash3->add_substrate stop_reaction Stop Reaction add_substrate->stop_reaction read_plate Read Absorbance stop_reaction->read_plate analyze_data Calculate EPO Concentration read_plate->analyze_data end End analyze_data->end

References

An In-depth Technical Guide to BRD-4592: An Allosteric Inhibitor of Mycobacterium tuberculosis Tryptophan Synthase

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tuberculosis remains a significant global health threat, demanding the development of novel therapeutics with new mechanisms of action. The tryptophan biosynthesis pathway, essential for Mycobacterium tuberculosis (Mtb) survival in vivo but absent in humans, presents a promising target for drug discovery. This technical guide provides a comprehensive overview of BRD-4592, a potent and selective allosteric inhibitor of M. tuberculosis tryptophan synthase (Mtb TrpS). This compound exhibits a unique, multifaceted mechanism of inhibition by binding to the α-β subunit interface of the TrpS enzyme complex. This guide details the discovery, mechanism of action, and key experimental data related to this compound, offering a valuable resource for researchers in the field of anti-tubercular drug development.

Introduction to Mycobacterium tuberculosis Tryptophan Synthase as a Drug Target

The tryptophan biosynthetic pathway is crucial for the survival of M. tuberculosis within a host, particularly during infection when the bacterium must synthesize its own tryptophan to evade host-mediated starvation.[1] The final two steps of this pathway are catalyzed by tryptophan synthase (TrpS), a heterotetrameric α2β2 complex encoded by the trpA and trpB genes.[1][2] The α-subunit (TrpA) catalyzes the conversion of indole-3-glycerol phosphate (B84403) (IGP) to indole (B1671886) and glyceraldehyde-3-phosphate (G3P).[1][3] The indole is then channeled through a 25 Å-long hydrophobic tunnel to the β-subunit (TrpB), where it reacts with L-serine in a pyridoxal (B1214274) 5'-phosphate (PLP)-dependent reaction to produce L-tryptophan.[1][3] The allosteric regulation between the α and β subunits ensures the efficient capture and utilization of the volatile indole intermediate.[1] The absence of this pathway in humans makes TrpS an attractive and specific target for novel anti-tubercular agents.[2]

Discovery of this compound

This compound was identified through a high-throughput screen of a diversity-oriented synthesis (DOS) library against a green fluorescent protein (GFP)-expressing strain of M. tuberculosis.[4] This whole-cell screening approach led to the discovery of a synthetic azetidine (B1206935) derivative with potent bactericidal activity against Mtb.[4][5] Subsequent studies confirmed that this compound targets Mtb TrpS.[4]

Mechanism of Action: Allosteric Inhibition

This compound acts as an allosteric inhibitor, binding to a novel site at the interface of the TrpA and TrpB subunits, distinct from the active sites of either subunit.[2][4] This binding event has a complex and multifaceted effect on the enzyme's function:

  • Stabilization of the Closed Conformation: this compound binding stabilizes the TrpS complex in a "closed" or active conformation, which paradoxically increases the enzyme's affinity for its substrates.[2]

  • Inhibition of Multiple Catalytic Steps: Despite increasing substrate affinity, this compound potently inhibits multiple steps in the catalytic cycle, drastically slowing down both the TrpA and TrpB reactions.[2][4]

  • Disruption of Allosteric Communication: The binding of this compound at the subunit interface is thought to disrupt the intricate allosteric communication required for the coordinated activity of the α and β subunits.[3]

This unique mechanism of "allosteric trapping" of a catalytically competent but non-productive state results in potent inhibition of tryptophan biosynthesis, ultimately leading to bacterial cell death.[2][4]

Quantitative Data

The following tables summarize the key quantitative data for this compound's activity against M. tuberculosis and its target, Mtb TrpS.

Table 1: In Vitro Inhibitory Activity of this compound

ParameterValueReference
IC50 (α-subunit) 70.9 nM[6]
IC50 (β-subunit) 22.6 nM[6]

Experimental Protocols

This section provides detailed methodologies for key experiments involved in the characterization of this compound.

Protein Expression and Purification of M. tuberculosis Tryptophan Synthase

The α and β subunits of Mtb TrpS are co-expressed in E. coli to ensure the formation of the functional α2β2 heterotetramer.

  • Vector Construction: The trpA and trpB genes from M. tuberculosis H37Rv are cloned into separate expression vectors with compatible antibiotic resistance markers.

  • Co-expression in E. coli: Both plasmids are co-transformed into an E. coli expression strain, such as BL21(DE3).

  • Culture Growth: The transformed cells are grown in a suitable medium (e.g., Terrific Broth) at 37°C to an OD600 of 0.6-0.8.

  • Induction of Protein Expression: Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5 mM, and the culture is incubated overnight at a reduced temperature (e.g., 18°C) to enhance soluble protein expression.

  • Cell Lysis: Cells are harvested by centrifugation, resuspended in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole (B134444), 1 mM DTT), and lysed by sonication or high-pressure homogenization.

  • Affinity Chromatography: The soluble lysate is clarified by centrifugation and loaded onto a Ni-NTA affinity column to capture the His-tagged protein complex. The column is washed with a buffer containing a low concentration of imidazole (e.g., 20 mM) to remove non-specifically bound proteins.

  • Elution: The TrpS complex is eluted with a high concentration of imidazole (e.g., 250 mM).

  • Size-Exclusion Chromatography: The eluted protein is further purified by size-exclusion chromatography to remove aggregates and ensure homogeneity. The protein is exchanged into a final storage buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT).

Tryptophan Synthase Activity Assays

The activity of the α and β subunits of Mtb TrpS can be monitored using spectrophotometric assays.

This assay measures the conversion of indole and L-serine to L-tryptophan by monitoring the decrease in absorbance at 290 nm due to the consumption of indole.

  • Reaction Mixture: Prepare a reaction mixture containing 100 mM Tris-HCl pH 7.8, 100 µM pyridoxal 5'-phosphate (PLP), and 10 mM L-serine.

  • Enzyme and Inhibitor: Add purified Mtb TrpS to the reaction mixture at a final concentration of 100 nM. For inhibition studies, pre-incubate the enzyme with varying concentrations of this compound for 15 minutes.

  • Initiation of Reaction: Initiate the reaction by adding indole to a final concentration of 100 µM.

  • Data Acquisition: Immediately monitor the decrease in absorbance at 290 nm at 37°C using a UV-Vis spectrophotometer.

  • Data Analysis: Calculate the initial reaction rates and determine the IC50 value for this compound by fitting the data to a dose-response curve.

This assay is more complex and involves a coupled enzymatic reaction to detect the production of glyceraldehyde-3-phosphate (G3P).

  • Coupled Enzyme System: This assay utilizes triosephosphate isomerase and glycerol-3-phosphate dehydrogenase to convert G3P to glycerol-3-phosphate, with the concomitant oxidation of NADH to NAD+, which can be monitored by the decrease in absorbance at 340 nm.

  • Reaction Mixture: Prepare a reaction mixture containing 50 mM triethanolamine (B1662121) buffer pH 7.8, 100 µM PLP, 10 mM L-serine, 200 µM NADH, and an excess of triosephosphate isomerase and glycerol-3-phosphate dehydrogenase.

  • Enzyme and Inhibitor: Add purified Mtb TrpS and varying concentrations of this compound.

  • Initiation of Reaction: Initiate the reaction by adding the α-subunit substrate, indole-3-glycerol phosphate (IGP).

  • Data Acquisition: Monitor the decrease in absorbance at 340 nm.

  • Data Analysis: Calculate initial rates and determine the IC50 for this compound.

X-ray Crystallography

Determining the co-crystal structure of Mtb TrpS with this compound provides atomic-level insights into the inhibitor's binding mode.

  • Protein Crystallization: The purified Mtb TrpS is concentrated to 5-10 mg/mL. The protein is mixed with this compound in a molar excess. Crystals are grown using vapor diffusion methods by mixing the protein-inhibitor complex with a crystallization solution (e.g., containing PEG 3350, ammonium (B1175870) sulfate, and a suitable buffer).

  • Data Collection: Crystals are cryo-protected and flash-cooled in liquid nitrogen. X-ray diffraction data are collected at a synchrotron source.

  • Structure Determination and Refinement: The structure is solved by molecular replacement using a known TrpS structure as a search model. The model is then refined against the diffraction data, and the inhibitor is built into the electron density map.

Visualizations

Signaling Pathway: Mechanism of Tryptophan Synthesis and Inhibition by this compound

Caption: Allosteric inhibition of Mtb TrpS by this compound.

Experimental Workflow: From Target Identification to In Vivo Efficacy

G Experimental Workflow for this compound Characterization HTS High-Throughput Screening (Whole-cell Mtb assay) Hit_ID Hit Identification (this compound) HTS->Hit_ID Target_ID Target Identification (Mtb Tryptophan Synthase) Hit_ID->Target_ID Biochem_validation Biochemical Validation (Enzyme Assays) Target_ID->Biochem_validation Mechanism Mechanism of Action Studies (Kinetics, Thermodynamics) Biochem_validation->Mechanism In_vivo In Vivo Efficacy (e.g., Zebrafish model) Biochem_validation->In_vivo Structural_bio Structural Biology (X-ray Crystallography) Mechanism->Structural_bio

Caption: Workflow for this compound discovery and characterization.

Conclusion

This compound represents a promising lead compound for the development of novel anti-tubercular drugs. Its unique allosteric mechanism of action against Mtb TrpS provides a compelling case for targeting metabolic enzymes in the fight against tuberculosis. The detailed experimental protocols and quantitative data presented in this guide offer a valuable resource for researchers seeking to build upon this work and develop the next generation of tryptophan synthase inhibitors. Further medicinal chemistry efforts to optimize the pharmacokinetic properties of this compound are warranted to advance this compound towards clinical development.

References

The Discovery and Synthesis of BRD-4592: A Novel Allosteric Inhibitor of Mycobacterium tuberculosis Tryptophan Synthase

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

BRD-4592 is a potent and specific allosteric inhibitor of Mycobacterium tuberculosis tryptophan synthase (TrpAB), an essential enzyme for the bacterium's survival. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological characterization of this compound. The molecule was identified through a high-throughput, whole-cell screening of a diversity-oriented synthesis (DOS) library against M. tuberculosis. Its unique mechanism of action, targeting the α-β subunit interface of TrpAB, presents a promising new avenue for the development of novel anti-tubercular agents. This document details the experimental protocols for the synthesis of this compound, along with the assays used to determine its biological activity and elucidate its mechanism of action.

Introduction

Tuberculosis (TB), caused by the bacterium Mycobacterium tuberculosis (Mtb), remains a significant global health threat. The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mtb necessitates the discovery of new therapeutic agents with novel mechanisms of action. The tryptophan biosynthesis pathway is an attractive target for new anti-tubercular drugs as it is essential for Mtb, but absent in humans.

This compound, with the chemical name (2R,3S,4R)-3-(2'-fluoro-[1,1'-biphenyl]-4-yl)-4-(hydroxymethyl)azetidine-2-carbonitrile, is a synthetic azetidine (B1206935) derivative that has demonstrated potent bactericidal activity against Mtb.[1] It functions as an allosteric inhibitor of tryptophan synthase (TrpAB), a heterodimeric enzyme complex responsible for the final two steps in tryptophan biosynthesis.[1] This guide provides a detailed account of the discovery and synthesis of this promising anti-tubercular lead compound.

Discovery of this compound

The discovery of this compound was the result of a target-agnostic, whole-cell screening campaign. This approach allows for the identification of compounds that are not only active against a specific target but also possess the necessary properties to penetrate the complex mycobacterial cell wall.

High-Throughput Screening

This compound was identified from the Broad Institute's Diversity-Oriented Synthesis (DOS) library, which comprises a vast collection of complex and diverse small molecules. The screening was performed against a virulent strain of M. tuberculosis (H37Rv) expressing a fluorescent reporter protein to enable high-throughput quantification of bacterial growth.

dot

Caption: Discovery workflow for this compound.

Experimental Protocol: Whole-Cell Screening Assay
  • Bacterial Culture: M. tuberculosis H37Rv expressing a fluorescent reporter (e.g., GFP) is cultured in Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase) and a surfactant to mid-log phase.

  • Assay Plate Preparation: The DOS library compounds are dispensed into 384-well microplates at a final concentration of approximately 10 µM.

  • Bacterial Inoculation: The Mtb culture is diluted and added to the assay plates.

  • Incubation: Plates are incubated at 37°C for 5-7 days.

  • Readout: Fluorescence intensity is measured using a plate reader. A decrease in fluorescence compared to untreated controls indicates inhibition of bacterial growth.

Synthesis of this compound

While the primary publication does not provide a detailed step-by-step synthesis of this compound, the synthesis of structurally related polysubstituted azetidine-2-carbonitriles has been reported in the literature.[1] The following is a plausible synthetic route based on established methodologies for the stereoselective synthesis of such scaffolds. The synthesis of the specific stereoisomer (2R,3S,4R) would likely involve a chiral auxiliary or asymmetric catalysis.

Note: The following protocol is a representative synthesis and may not reflect the exact route used for the initial discovery of this compound.

Proposed Synthetic Scheme

The synthesis of the azetidine core can be achieved through various methods, including the cyclization of 1,3-amino alcohols or the [2+2] cycloaddition of imines and alkenes. A potential route to this compound could involve the following key steps:

  • Formation of a substituted β-amino alcohol: This could be achieved through a stereoselective aldol (B89426) reaction between a protected amino-aldehyde and an appropriate ketone, followed by reduction.

  • Cyclization to the azetidine ring: The β-amino alcohol can be cyclized to the corresponding azetidine via activation of the hydroxyl group (e.g., as a mesylate or tosylate) and subsequent intramolecular nucleophilic substitution by the amine.

  • Introduction of the nitrile group: The nitrile group at the C2 position can be introduced via various methods, such as the dehydration of a primary amide or the reaction of an α-haloazetidine with a cyanide salt.

  • Functional group manipulation and deprotection: Final steps would involve the introduction of the 2'-fluoro-[1,1'-biphenyl]-4-yl and hydroxymethyl groups and removal of any protecting groups.

Biological Activity and Mechanism of Action

This compound exhibits potent and selective activity against M. tuberculosis. Its mechanism of action has been elucidated through a combination of genetic, biochemical, and structural studies.

Quantitative Biological Data
ParameterValue
Minimum Inhibitory Concentration (MIC) against M. tuberculosis H37Rv 1.25 µM
IC50 for TrpAB α-subunit 70.9 nM[2]
IC50 for TrpAB β-subunit 22.6 nM[2]
Mechanism of Action: Allosteric Inhibition of Tryptophan Synthase

This compound acts as an allosteric inhibitor of the tryptophan synthase (TrpAB) enzyme complex.[1] TrpAB catalyzes the final two steps in the biosynthesis of tryptophan from indole-3-glycerol phosphate (B84403) and serine.

dot

Tryptophan_Biosynthesis TrpA α-subunit (TrpA) Indole Indole TrpA->Indole G3P Glyceraldehyde-3-phosphate TrpA->G3P TrpB β-subunit (TrpB) Tryptophan Tryptophan TrpB->Tryptophan IGP Indole-3-glycerol phosphate IGP->TrpA Indole->TrpB Serine Serine Serine->TrpB BRD4592 This compound BRD4592->TrpA Allosteric Inhibition BRD4592->TrpB

Caption: Tryptophan biosynthesis pathway and the site of action of this compound.

This compound binds to a novel allosteric site at the interface of the α and β subunits of TrpAB.[1] This binding event is thought to induce a conformational change in the enzyme complex that inhibits the catalytic activity of both subunits, ultimately leading to the depletion of tryptophan and bacterial cell death.

Experimental Protocol: Tryptophan Synthase Inhibition Assay

The inhibitory activity of this compound on TrpAB can be assessed using a fluorescence-based assay that measures the production of glyceraldehyde-3-phosphate (G3P), a product of the α-subunit reaction.

  • Enzyme and Substrate Preparation: Recombinant M. tuberculosis TrpAB is purified. A reaction mixture containing the enzyme, the substrate indole-3-glycerol phosphate (IGP), and the co-factor pyridoxal (B1214274) phosphate is prepared in a suitable buffer.

  • Inhibitor Addition: this compound is added to the reaction mixture at various concentrations.

  • Reaction Initiation and Incubation: The reaction is initiated by the addition of L-serine and incubated at 37°C.

  • G3P Detection: The amount of G3P produced is quantified using a coupled enzymatic assay that results in the production of a fluorescent product.

  • Data Analysis: The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Conclusion

This compound represents a novel class of anti-tubercular agents with a unique allosteric mechanism of action against tryptophan synthase. Its discovery through a whole-cell screening approach highlights the power of this strategy in identifying compounds with both potent target engagement and the ability to access intracellular targets in M. tuberculosis. Further optimization of the this compound scaffold holds significant promise for the development of new and effective treatments for tuberculosis. The detailed experimental protocols and data presented in this guide provide a valuable resource for researchers in the field of anti-infective drug discovery.

References

An In-depth Technical Guide to the Early-Stage Research of BRD-4592: An Allosteric Inhibitor of Mycobacterium tuberculosis Tryptophan Synthase

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The emergence of multidrug-resistant Mycobacterium tuberculosis (Mtb) strains necessitates the discovery of novel therapeutics with new mechanisms of action. This document details the early-stage research on BRD-4592, a novel azetidine (B1206935) derivative identified as a potent and selective allosteric inhibitor of Mtb tryptophan synthase (TrpAB). This compound demonstrates whole-cell activity against Mtb and targets a metabolic pathway essential for the bacterium's survival in the host. This guide provides a comprehensive overview of its mechanism of action, quantitative data, and the detailed experimental protocols used in its initial characterization.

Mechanism of Action

This compound functions as an allosteric inhibitor of the tryptophan synthase (TrpAB) enzyme complex in Mycobacterium tuberculosis. TrpAB is a heterodimer that catalyzes the final two steps in the biosynthesis of L-tryptophan, an essential amino acid for Mtb. The α-subunit (TrpA) converts indole-3-glycerol phosphate (B84403) to indole (B1671886), which is then channeled to the β-subunit (TrpB). The β-subunit catalyzes the condensation of indole with L-serine to produce L-tryptophan.

This compound binds to a novel allosteric site at the interface of the α and β subunits.[1][2] This binding event does not compete with substrate binding but induces conformational changes that inhibit multiple steps in the enzyme's catalytic cycle.[1] This complex mechanism of action, targeting a protein-protein interface, makes the development of resistance through single point mutations in the active site less likely. The tryptophan biosynthesis pathway is absent in humans, making TrpAB an attractive target for selective antimycobacterial therapy.

Data Presentation

The following table summarizes the key quantitative data from the early-stage evaluation of this compound.

ParameterValueDescription
Enzymatic Activity
IC50 (TrpA α-subunit)70.9 nMThe half-maximal inhibitory concentration against the α-subunit of TrpAB.
IC50 (TrpB β-subunit)22.6 nMThe half-maximal inhibitory concentration against the β-subunit of TrpAB.
Whole-Cell Activity
MIC (M. tuberculosis)3 µMThe minimum inhibitory concentration required to inhibit the growth of wild-type Mtb in vitro.[1]
Cytotoxicity
CC50 (Vero cells)≥ 1360 µMThe 50% cytotoxic concentration in monkey kidney epithelial (Vero) cells for related compounds, indicating low mammalian cytotoxicity.[3]

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Chemical-Genetic Whole-Cell Screening

This compound was identified through a high-throughput, whole-cell phenotypic screen using a chemical-genetics approach. This method involves screening a compound library against a collection of Mtb strains, each with a specific essential gene partially knocked down (hypomorphs). Hypomorph strains are hypersensitive to compounds that inhibit their depleted protein, thus revealing the compound's target.

  • Strain Construction: A library of Mtb hypomorph strains is created, with each strain having reduced expression of an essential gene. The TrpA hypomorph was used to identify this compound.

  • Assay Plates: 384-well plates are prepared with Middlebrook 7H9 medium supplemented with 10% OADC (oleic acid, albumin, dextrose, catalase) and 0.05% Tween 80.

  • Compound Addition: Test compounds, including this compound, are added to the wells to achieve the desired screening concentration.

  • Inoculation: The pooled Mtb hypomorph strains are inoculated into the plates at a starting optical density at 590 nm (OD590) of approximately 0.02.

  • Incubation: Plates are incubated at 37°C for 5-7 days in a humidified incubator.

  • Readout: Bacterial growth is measured by monitoring the fluorescence of a constitutively expressed reporter protein (e.g., mCherry or DsRed) or by measuring optical density.

  • Hit Identification: Hits are identified as compounds that show significantly greater inhibition of a specific hypomorph strain compared to the wild-type strain. This compound was identified by its selective inhibition of the TrpA hypomorph.

Minimum Inhibitory Concentration (MIC) Determination

The MIC of this compound against wild-type Mtb H37Rv was determined using the broth microdilution method.

  • Medium: Middlebrook 7H9 broth supplemented with 10% OADC and 0.05% Tween 80 is used.

  • Compound Preparation: A serial two-fold dilution of this compound is prepared in 96-well U-shaped plates.

  • Inoculum Preparation: A mid-log phase culture of Mtb H37Rv is diluted to a final concentration of approximately 5 x 10^5 CFU/mL.

  • Inoculation: The prepared bacterial suspension is added to each well of the plate containing the diluted compound.

  • Controls: Each plate includes a positive control (no drug) and a negative control (no bacteria).

  • Incubation: Plates are incubated at 37°C for 7-14 days.

  • MIC Reading: The MIC is defined as the lowest concentration of the compound that results in no visible growth.

Tryptophan Synthase (TrpAB) In Vitro Kinetic Assay

The inhibitory activity of this compound against the purified Mtb TrpAB enzyme was determined using a fluorescence-based assay.

  • Protein Purification: Recombinant Mtb TrpA and TrpB subunits are expressed and purified.

  • Assay Buffer: The reaction is performed in a buffer containing 20 mM HEPES (pH 8.0), 100 mM KCl, 40 µM pyridoxal (B1214274) 5'-phosphate (PLP), and 0.5 mM TCEP.

  • Enzyme Preparation: 100 nM of the TrpAB complex is used for most kinetic assays.

  • Reaction Mixture: The assay is performed in a 96-well plate. The reaction mixture includes the enzyme, assay buffer, 0.5 mM glyceraldehyde-3-phosphate dehydrogenase (GAPDH), 2.5 mM NAD+, and 0.015 M sodium pyrophosphate (pH 8.5) with 0.03 M sodium arsenate.

  • Reaction Initiation: The reaction is initiated by the addition of the substrates, indole-3-glycerol phosphate (IGP) for the α-subunit reaction and indole plus L-serine for the β-subunit reaction.

  • Readout: The progress of the reaction is monitored by measuring the increase in NADH fluorescence (excitation at 340 nm, emission at 460 nm), which is coupled to the production of glyceraldehyde-3-phosphate (G3P) by the α-subunit.

  • IC50 Determination: To determine the IC50 value, the assay is performed with varying concentrations of this compound, and the resulting inhibition of enzyme activity is measured.

Mammalian Cell Cytotoxicity Assay

The cytotoxicity of this compound-related compounds was assessed using an MTT assay on Vero cells (monkey kidney epithelial cells).

  • Cell Culture: Vero cells are seeded in 96-well plates at a density of 1 x 10^4 cells per well and incubated for 24 hours at 37°C in a 5% CO2 atmosphere.

  • Compound Treatment: The cells are treated with various concentrations of the test compound for 48 hours.

  • MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plates are incubated for another 4 hours.

  • Formazan (B1609692) Solubilization: The resulting formazan crystals are solubilized by adding a solubilizing agent (e.g., DMSO or a detergent solution).

  • Readout: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • CC50 Calculation: The 50% cytotoxic concentration (CC50) is calculated as the compound concentration that reduces cell viability by 50% compared to the untreated control.

Mandatory Visualizations

Signaling Pathway Diagram

Tryptophan_Biosynthesis_Pathway cluster_pathway Tryptophan Biosynthesis in M. tuberculosis cluster_TrpAB Tryptophan Synthase (TrpAB) Chorismate Chorismate Anthranilate Anthranilate Chorismate->Anthranilate TrpE PRA PRA Anthranilate->PRA TrpD PRPP PRPP CDRP CDRP PRA->CDRP TrpF IGP Indole-3-glycerol phosphate CDRP->IGP TrpC TrpA α-subunit (TrpA) IGP->TrpA Indole Indole TrpB β-subunit (TrpB) Indole->TrpB Channeling Serine L-Serine Serine->TrpB Tryptophan L-Tryptophan TrpA->Indole G3P TrpB->Tryptophan BRD4592 This compound BRD4592->TrpA BRD4592->TrpB Allosteric Inhibition at α-β Interface

Caption: Tryptophan biosynthesis pathway in Mtb, highlighting the allosteric inhibition of TrpAB by this compound.

Experimental Workflow Diagram

Experimental_Workflow cluster_discovery Discovery Phase cluster_validation Validation & Characterization cluster_result Lead Compound Profile Screening High-Throughput Chemical-Genetic Screen Hit_ID Hit Identification: Selective inhibition of TrpA hypomorph Screening->Hit_ID Primary Data Analysis MIC_Assay Whole-Cell MIC Assay (Wild-Type Mtb) Hit_ID->MIC_Assay Enzyme_Assay TrpAB Enzymatic Assay (IC50 Determination) Hit_ID->Enzyme_Assay Cytotoxicity_Assay Mammalian Cytotoxicity (CC50 on Vero Cells) Hit_ID->Cytotoxicity_Assay Lead This compound: Potent, On-Target, Low Cytotoxicity MIC_Assay->Lead Enzyme_Assay->Lead Cytotoxicity_Assay->Lead

Caption: Experimental workflow for the discovery and validation of this compound.

References

Methodological & Application

Application Notes and Protocols for BRD-4592 in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BRD-4592 is a novel, potent, and specific allosteric inhibitor of Mycobacterium tuberculosis (Mtb) tryptophan synthase (TrpAB).[1] Tryptophan biosynthesis is essential for Mtb to establish an infection, as the bacterium must synthesize its own tryptophan to survive in the tryptophan-depleted environment of the host, particularly within macrophages. By targeting TrpAB, this compound represents a promising therapeutic lead with a novel mechanism of action for the treatment of tuberculosis. These application notes provide detailed protocols for the use of this compound in various laboratory settings to study its antimycobacterial activity.

Physicochemical Properties

This compound is a synthetic azetidine (B1206935) derivative. Its physicochemical properties are summarized in the table below.

PropertyValue
CAS Number 2119598-24-0
Molecular Formula C₁₇H₁₅FN₂O
Molecular Weight 282.32 g/mol
Appearance White to off-white solid
Solubility Soluble in DMSO
Storage Store at -20°C for long-term storage.

Mechanism of Action

This compound acts as an allosteric inhibitor of the TrpAB enzyme complex in Mycobacterium tuberculosis. The TrpAB complex is composed of two subunits, TrpA and TrpB, which catalyze the final two steps of tryptophan biosynthesis. This compound binds at the interface of the α and β subunits, disrupting the intricate allosteric communication between them. This binding inhibits multiple steps in the enzyme's catalytic cycle, leading to a bactericidal effect.

G Chorismate Chorismate TrpE TrpE Chorismate->TrpE TrpG Anthranilate Anthranilate TrpD TrpD Anthranilate->TrpD PRPP PRPP PRPP CDRP CDRP TrpF TrpF CDRP->TrpF IGP Indole-3-glycerol phosphate (B84403) (IGP) TrpA TrpA IGP->TrpA Indole Indole TrpB TrpB Indole->TrpB Serine L-Serine Serine->TrpB Tryptophan L-Tryptophan TrpE->Anthranilate TrpD->CDRP TrpF->IGP TrpC TrpC TrpA->Indole TrpB->Tryptophan BRD4592 This compound BRD4592->TrpA BRD4592->TrpB

Fig. 1: Tryptophan Biosynthesis Pathway in M. tuberculosis and the site of action of this compound.

Experimental Protocols

In Vitro Efficacy

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of this compound against M. tuberculosis using a broth microdilution method.

Materials:

  • Mycobacterium tuberculosis H37Rv

  • Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid-albumin-dextrose-catalase) and 0.05% Tween 80

  • This compound stock solution (10 mM in DMSO)

  • 96-well microplates

  • Spectrophotometer or fluorometer

Procedure:

  • Prepare a serial dilution of this compound in 7H9 broth in a 96-well plate. The final concentrations should typically range from 0.1 to 100 µM. Include a vehicle control (DMSO) and a no-drug control.

  • Prepare an inoculum of M. tuberculosis H37Rv from a mid-log phase culture, adjusted to a final OD₆₀₀ of 0.05-0.1.

  • Inoculate each well of the microplate with the bacterial suspension to a final volume of 200 µL.

  • Seal the plates and incubate at 37°C for 7-14 days.

  • Determine the MIC by visual inspection for bacterial growth or by measuring absorbance at 600 nm or fluorescence if using a reporter strain. The MIC is the lowest concentration of the compound that inhibits visible growth.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A1 Prepare serial dilution of this compound in 96-well plate B1 Inoculate plate with M. tuberculosis A1->B1 A2 Prepare M. tuberculosis inoculum (OD600 = 0.05-0.1) A2->B1 B2 Incubate at 37°C for 7-14 days B1->B2 C1 Visually inspect for growth or measure OD600/fluorescence B2->C1 C2 Determine MIC C1->C2

Fig. 2: Workflow for M. tuberculosis MIC determination.

This protocol describes how to determine the half-maximal inhibitory concentration (IC₅₀) of this compound against purified Mtb tryptophan synthase.

Materials:

  • Purified Mtb TrpA and TrpB subunits

  • Indole-3-glycerol phosphate (IGP)

  • L-Serine

  • Pyridoxal 5'-phosphate (PLP)

  • Assay buffer (e.g., 100 mM potassium phosphate, pH 7.8)

  • This compound stock solution (10 mM in DMSO)

  • 384-well plates

  • Spectrophotometer

Procedure:

  • Reconstitute the TrpAB complex by incubating equimolar concentrations of TrpA and TrpB subunits in the assay buffer.

  • Prepare serial dilutions of this compound in the assay buffer in a 384-well plate.

  • Add the reconstituted TrpAB enzyme to each well.

  • Initiate the reaction by adding the substrates (IGP and L-Serine) and cofactor (PLP).

  • Incubate the plate at room temperature for a defined period (e.g., 30 minutes).

  • Monitor the production of tryptophan or the consumption of a substrate using a suitable detection method, such as measuring the decrease in absorbance of a chromogenic substrate or by a coupled enzymatic reaction.

  • Calculate the IC₅₀ value by fitting the dose-response data to a four-parameter logistic equation.

ParameterValue
Mtb whole-cell MIC 3 µM
TrpA IC₅₀ 70.9 nM
TrpB IC₅₀ 22.6 nM
In Vivo Efficacy

This protocol provides a method for evaluating the in vivo efficacy of this compound in a zebrafish model of tuberculosis. M. marinum is a natural pathogen of fish and is genetically closely related to M. tuberculosis, causing a similar granulomatous disease.

Materials:

  • Zebrafish larvae (2-3 days post-fertilization)

  • Mycobacterium marinum expressing a fluorescent protein (e.g., mCherry)

  • This compound

  • Fish water (e.g., E3 medium)

  • Microinjection setup

  • Fluorescence microscope

Procedure:

  • Prepare an inoculum of fluorescent M. marinum from a mid-log phase culture.

  • Anesthetize zebrafish larvae.

  • Inject a defined number of bacteria (e.g., 100-200 CFU) into the caudal vein or yolk sac of each larva.

  • After infection, transfer the larvae to fresh fish water containing various concentrations of this compound or vehicle control (DMSO).

  • Incubate the larvae at 28-30°C.

  • At different time points post-infection (e.g., 3 and 5 days), anesthetize the larvae and image them using a fluorescence microscope.

  • Quantify the bacterial burden by measuring the total fluorescence intensity per larva.

  • Assess the efficacy of this compound by comparing the bacterial burden in treated versus control groups.

G A Infect zebrafish larvae with fluorescent M. marinum B Transfer larvae to water with this compound or vehicle A->B C Incubate at 28-30°C B->C D Image larvae at 3 and 5 days post-infection C->D E Quantify bacterial burden (fluorescence intensity) D->E F Compare treated vs. control groups E->F

Fig. 3: Workflow for in vivo efficacy testing in the zebrafish model.
ParameterResult
In vivo efficacy Active in zebrafish model
Metabolic stability Rapid clearance in mouse liver microsomes

Cytotoxicity

This protocol is for assessing the cytotoxicity of this compound against a human cell line to determine its therapeutic index.

Materials:

  • HepG2 cells (human liver cancer cell line)

  • Cell culture medium (e.g., DMEM) with 10% FBS

  • This compound stock solution (10 mM in DMSO)

  • 96-well cell culture plates

  • Cell viability reagent (e.g., CellTiter-Glo®, MTT, or resazurin)

  • Plate reader (luminometer or spectrophotometer)

Procedure:

  • Seed HepG2 cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C, 5% CO₂.

  • Prepare serial dilutions of this compound in cell culture medium.

  • Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle control (DMSO) and a no-compound control.

  • Incubate the plate for 48-72 hours.

  • Add the cell viability reagent to each well according to the manufacturer's instructions.

  • Incubate for the recommended time.

  • Measure the signal (luminescence or absorbance) using a plate reader.

  • Calculate the cell viability as a percentage of the vehicle control and determine the CC₅₀ (50% cytotoxic concentration).

Cell LineCC₅₀
HepG2 > 50 µM

Safety and Handling

This compound is for research use only. Standard laboratory safety precautions should be followed when handling this compound. Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses. Avoid inhalation of dust and contact with skin and eyes. In case of contact, wash the affected area thoroughly with water. Consult the Safety Data Sheet (SDS) for more detailed information.

Disclaimer

The information provided in these application notes is for guidance only and should be adapted by the end-user to their specific experimental conditions. It is the responsibility of the researcher to validate the protocols and ensure their suitability for their intended application.

References

Application Notes and Protocols for BRD-4592

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BRD-4592 is a novel, synthetic azetidine (B1206935) derivative that acts as a potent and selective allosteric inhibitor of Mycobacterium tuberculosis tryptophan synthase (TrpAB).[1] Tryptophan biosynthesis is essential for the survival of M. tuberculosis within a host, making TrpAB a compelling target for the development of new anti-tubercular agents.[1] this compound exhibits bactericidal activity by binding to the interface of the α and β subunits of the TrpAB enzyme complex, thereby disrupting its catalytic function.[1] These application notes provide detailed protocols for the in vitro evaluation of this compound's activity against M. tuberculosis.

Physicochemical Properties and Storage

PropertyValue
CAS Number 2119598-24-0
Molecular Formula C₁₇H₁₅FN₂O
Molecular Weight 282.32 g/mol
Storage Store as a solid at -20°C for long-term stability. For short-term storage, 0-4°C is acceptable.
Solubility Soluble in dimethyl sulfoxide (B87167) (DMSO).

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound's inhibitory activity.

Table 1: In Vitro Enzyme Inhibition

TargetSubunitIC₅₀ (nM)
M. tuberculosis TrpABα-subunit70.9
M. tuberculosis TrpABβ-subunit22.6

Table 2: Whole-Cell Activity against M. tuberculosis

StrainAssay TypeMIC (µM)
M. tuberculosis H37RvBroth Microdilution1.6 - 3

Signaling Pathway

The tryptophan biosynthesis pathway in Mycobacterium tuberculosis is a multi-step enzymatic process that converts chorismate to tryptophan. This compound specifically targets tryptophan synthase (TrpAB), the terminal enzyme in this pathway.

Tryptophan_Biosynthesis_Pathway Tryptophan Biosynthesis Pathway in M. tuberculosis and Inhibition by this compound cluster_TrpAB Tryptophan Synthase (TrpAB) Chorismate Chorismate Anthranilate Anthranilate Chorismate->Anthranilate TrpE/G PRA Phosphoribosyl anthranilate Anthranilate->PRA TrpD PRPP Phosphoribosyl pyrophosphate CDRP Carboxyphenylamino- deoxyribulose phosphate PRA->CDRP TrpF IGP Indole-3-glycerol phosphate CDRP->IGP TrpC Indole Indole IGP:s->Indole:n TrpA TrpA (α-subunit) IGP->TrpA Tryptophan Tryptophan Indole:s->Tryptophan:n TrpB TrpB (β-subunit) Indole->TrpB Serine Serine Serine:w->Tryptophan:e Serine->TrpB TrpA->Indole TrpB->Tryptophan BRD4592 This compound BRD4592->TrpA Allosteric Inhibition BRD4592->TrpB

Caption: Inhibition of the M. tuberculosis tryptophan biosynthesis pathway by this compound.

Experimental Protocols

Preparation of this compound Stock Solution

Objective: To prepare a high-concentration stock solution of this compound for use in in vitro assays.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), sterile

  • Sterile microcentrifuge tubes

Procedure:

  • Accurately weigh the desired amount of this compound powder.

  • Dissolve the powder in an appropriate volume of DMSO to achieve a high-concentration stock solution (e.g., 10 mM). Ensure complete dissolution by vortexing.

  • Aliquot the stock solution into sterile microcentrifuge tubes for single-use to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C.

Determination of Minimum Inhibitory Concentration (MIC) against M. tuberculosis

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of M. tuberculosis H37Rv using the broth microdilution method.[2][3]

Materials:

  • M. tuberculosis H37Rv culture

  • Middlebrook 7H9 broth supplemented with 0.2% (v/v) glycerol, 10% (v/v) ADC (Albumin-Dextrose-Catalase), and 0.05% (v/v) Tween 80

  • This compound stock solution (10 mM in DMSO)

  • Sterile 96-well microtiter plates

  • Resazurin (B115843) sodium salt solution (0.02% w/v in sterile water)

  • Sterile DMSO

Procedure:

a. Inoculum Preparation:

  • Grow M. tuberculosis H37Rv in Middlebrook 7H9 broth to mid-log phase (OD₆₀₀ of 0.4-0.8).

  • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[3]

  • Dilute the standardized suspension in Middlebrook 7H9 broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL.[3]

b. Plate Setup:

  • Dispense 100 µL of sterile Middlebrook 7H9 broth into all wells of a 96-well plate.

  • Add 2 µL of the 10 mM this compound stock solution to the first column of wells to achieve the highest desired final concentration.

  • Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to the tenth column. Discard 100 µL from the tenth column.

  • Column 11 will serve as the positive control (bacterial growth without the compound), and column 12 will be the negative control (broth only). Add 2 µL of DMSO to the positive control wells.

c. Inoculation and Incubation:

  • Add 100 µL of the prepared bacterial inoculum to wells in columns 1 through 11. Do not add bacteria to column 12. The final volume in each well will be 200 µL.

  • Seal the plate and incubate at 37°C for 5-7 days.

d. Determination of MIC:

  • After incubation, add 30 µL of the 0.02% resazurin solution to each well.

  • Re-incubate the plate at 37°C for 24-48 hours.

  • The MIC is the lowest concentration of this compound at which there is no color change (wells remain blue), indicating inhibition of bacterial growth. Pink or colorless wells indicate bacterial growth.

MIC_Assay_Workflow Workflow for MIC Determination using Broth Microdilution cluster_prep Preparation cluster_assay Assay cluster_readout Readout Inoculum Prepare M. tuberculosis inoculum (5x10^5 CFU/mL) Inoculate Inoculate plate with M. tuberculosis Inoculum->Inoculate Compound Prepare serial dilutions of this compound in 96-well plate Compound->Inoculate Incubate Incubate at 37°C for 5-7 days Inoculate->Incubate Add_Resazurin Add Resazurin solution Incubate->Add_Resazurin Reincubate Re-incubate for 24-48 hours Add_Resazurin->Reincubate Read_Plate Visually assess color change (Blue = No Growth, Pink = Growth) Reincubate->Read_Plate Determine_MIC Determine MIC Read_Plate->Determine_MIC

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Intracellular Killing Assay in Macrophages

Objective: To assess the ability of this compound to kill M. tuberculosis residing within macrophages.[4]

Materials:

  • MonoMac-6 human monocytic cells (or other suitable macrophage cell line)

  • RPMI-1640 medium supplemented with 10% FBS

  • M. tuberculosis H37Rv culture

  • This compound stock solution (10 mM in DMSO)

  • Sterile 24-well plates

  • Sterile water

  • 7H11 agar (B569324) plates

Procedure:

a. Cell Culture and Infection:

  • Seed MonoMac-6 cells in a 24-well plate at a density of 2 x 10⁵ cells per well in 1 mL of RPMI-1640 medium and culture for 24 hours.[4]

  • Infect the adherent cells with M. tuberculosis H37Rv at a multiplicity of infection (MOI) of 10 for 4 hours.[4]

  • Remove the extracellular bacteria by washing the cells three times with serum-free RPMI medium.

  • Incubate the infected monolayer for 24 hours before adding the compound.

b. Compound Treatment:

  • Prepare dilutions of this compound in RPMI-1640 medium from the DMSO stock solution to achieve the desired final concentrations (e.g., 1x, 5x, 10x MIC).

  • Add the compound dilutions to the infected cells. Include a vehicle control (DMSO) and an untreated control.

  • Incubate the treated cells for 3 days at 37°C in a 5% CO₂ incubator.

c. Determination of Intracellular Bacterial Viability:

  • After 3 days of treatment, lyse the macrophages in each well with sterile water to release the intracellular bacteria.

  • Prepare serial dilutions of the cell lysates.

  • Plate the dilutions on 7H11 agar plates.

  • Incubate the plates at 37°C for 3-4 weeks.

  • Count the colony-forming units (CFU) to determine the number of viable bacteria in each treatment condition.

  • Calculate the percentage of bacterial killing compared to the untreated control.

Intracellular_Killing_Assay_Workflow Workflow for Intracellular Killing Assay cluster_infection Infection cluster_treatment Treatment cluster_readout Readout Seed_Cells Seed macrophages in 24-well plate Infect_Cells Infect macrophages with M. tuberculosis (MOI 10) Seed_Cells->Infect_Cells Wash_Cells Wash to remove extracellular bacteria Infect_Cells->Wash_Cells Add_Compound Add this compound dilutions to infected cells Wash_Cells->Add_Compound Incubate Incubate for 3 days Add_Compound->Incubate Lyse_Cells Lyse macrophages Incubate->Lyse_Cells Plate_Lysate Plate serial dilutions of lysate on 7H11 agar Lyse_Cells->Plate_Lysate Incubate_Plates Incubate plates for 3-4 weeks Plate_Lysate->Incubate_Plates Count_CFU Count Colony Forming Units (CFU) Incubate_Plates->Count_CFU Analyze_Data Calculate % bacterial killing Count_CFU->Analyze_Data

Caption: Workflow for the intracellular killing assay of M. tuberculosis in macrophages.

References

Application Notes and Protocols for BRD-4592 In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the in vitro evaluation of BRD-4592 (also known as Roxadustat or FG-4592), a potent, orally bioavailable inhibitor of hypoxia-inducible factor (HIF) prolyl hydroxylase (PHD). The following sections detail the mechanism of action of this compound and provide protocols for key in vitro assays to characterize its activity, including biochemical enzyme inhibition, cellular target engagement, and downstream functional effects.

Mechanism of Action: HIF-Prolyl Hydroxylase Inhibition

Under normoxic conditions, the alpha subunit of the transcription factor HIF (HIF-α) is hydroxylated by PHD enzymes. This post-translational modification is recognized by the von Hippel-Lindau (VHL) tumor suppressor protein, which is part of an E3 ubiquitin ligase complex that targets HIF-α for proteasomal degradation.[1][2] this compound mimics 2-oxoglutarate, a key substrate for PHD enzymes, and acts as a competitive inhibitor.[2] By inhibiting PHD activity, this compound prevents the hydroxylation and subsequent degradation of HIF-α, even in the presence of normal oxygen levels.[2] The stabilized HIF-α then translocates to the nucleus, dimerizes with HIF-β, and binds to hypoxia-response elements (HREs) in the promoter regions of target genes, leading to their transcriptional activation.[3][4] Key target genes include erythropoietin (EPO), which is crucial for red blood cell production, and genes involved in iron metabolism and transport.[5]

BRD-4592_Mechanism_of_Action cluster_normoxia Normoxia cluster_BRD4592 With this compound HIFa_normoxia HIF-α HIFa_OH Hydroxylated HIF-α HIFa_normoxia->HIFa_OH Hydroxylation PHD PHD Enzyme PHD->HIFa_OH O2 O₂ O2->PHD KG 2-Oxoglutarate KG->PHD VHL VHL E3 Ligase HIFa_OH->VHL Proteasome Proteasome VHL->Proteasome Degradation Degradation Proteasome->Degradation BRD4592 This compound BRD4592->PHD Inhibition HIFa_active HIF-α HIF_complex HIF-α/β Complex HIFa_active->HIF_complex HIFb HIF-β HIFb->HIF_complex HRE HRE HIF_complex->HRE Binding Nucleus Nucleus Target_Genes Target Gene Transcription (e.g., EPO) HRE->Target_Genes Activation

Caption: Mechanism of action of this compound.

Quantitative Data Summary

The following tables summarize key in vitro quantitative data for this compound (Roxadustat).

Table 1: Biochemical Inhibition of PHD2

CompoundAssay MethodIC₅₀ (nM)Reference
This compound (Roxadustat)Antibody-based AlphaScreen27[6]

Table 2: Cellular Activity in HRE Reporter Gene Assays

CompoundCell LineAssay DurationEC₅₀ (µM)Reference
This compound (Roxadustat)HT108016 hours5.1[6]
This compound (Roxadustat)C2C1224 hoursDose-dependent increase[3]

Experimental Protocols

Biochemical Assay: In Vitro PHD2 Inhibition

This protocol describes a method to determine the half-maximal inhibitory concentration (IC₅₀) of this compound against the PHD2 enzyme.

PHD2_Inhibition_Assay_Workflow start Start prepare_reagents Prepare Reagents: - Recombinant PHD2 - HIF-1α peptide substrate - Co-factors (Fe²⁺, Ascorbate) - this compound serial dilutions start->prepare_reagents plate_setup Plate Setup (384-well): - Add this compound dilutions - Add PHD2 enzyme prepare_reagents->plate_setup initiate_reaction Initiate Reaction: - Add HIF-1α peptide and co-factors plate_setup->initiate_reaction incubation Incubate at Room Temperature initiate_reaction->incubation detection Detection: - Add detection reagents (e.g., AlphaScreen beads) incubation->detection read_plate Read Plate on a compatible reader detection->read_plate data_analysis Data Analysis: - Plot dose-response curve - Calculate IC₅₀ read_plate->data_analysis end End data_analysis->end HIFa_Stabilization_Workflow start Start cell_culture Culture Cells to 70-80% Confluency (e.g., HeLa, HepG2) start->cell_culture treatment Treat Cells with this compound (various concentrations and time points) cell_culture->treatment cell_lysis Lyse Cells and Prepare Nuclear Extracts treatment->cell_lysis protein_quant Quantify Protein Concentration (BCA/Bradford) cell_lysis->protein_quant sds_page SDS-PAGE protein_quant->sds_page transfer Transfer to PVDF Membrane sds_page->transfer immunoblot Immunoblotting: 1. Block membrane 2. Incubate with primary antibody (anti-HIF-1α) 3. Incubate with HRP-conjugated secondary antibody transfer->immunoblot detection_wb Chemiluminescent Detection immunoblot->detection_wb imaging Image Blot detection_wb->imaging end End imaging->end

References

Troubleshooting & Optimization

Technical Support Center: BRD-4592 (Roxadustat/FG-4592) Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with BRD-4592, also known as Roxadustat or FG-4592.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound (Roxadustat)?

A1: this compound is an inhibitor of hypoxia-inducible factor (HIF) prolyl hydroxylase (PHD) enzymes. Under normal oxygen conditions, PHDs hydroxylate the alpha subunit of HIF (HIF-α), marking it for degradation. By inhibiting PHDs, this compound stabilizes HIF-α, allowing it to accumulate, translocate to the nucleus, and activate the transcription of target genes involved in erythropoiesis and iron metabolism.

Q2: What are the expected downstream effects of this compound treatment in a cellular context?

A2: The primary downstream effects of this compound treatment include the stabilization of HIF-1α and HIF-2α, leading to increased production of erythropoietin (EPO) and decreased levels of hepcidin. This, in turn, enhances iron availability and promotes the formation of red blood cells.

Q3: What are the solubility and stability properties of this compound?

A3: this compound is a crystalline solid with limited solubility in aqueous solutions. It is more soluble in organic solvents like DMSO and DMF. For cell culture experiments, it is crucial to prepare a concentrated stock solution in a suitable solvent and then dilute it to the final working concentration in the culture medium. Ensure the final solvent concentration is low enough to not affect the cells.

Q4: Are there any known off-target effects of this compound that I should be aware of in my experiments?

A4: While generally considered specific for HIF prolyl hydroxylases, some studies suggest potential off-target effects. These may include alterations in ion channel activity and, depending on the cellular context and dose, effects on reactive oxygen species (ROS) production.[1] It's important to include appropriate controls in your experiments to account for any potential off-target effects.

Troubleshooting Guides

Inconsistent or No HIF-1α Stabilization

Problem: Western blot analysis shows inconsistent or no increase in HIF-1α levels after treatment with this compound.

Possible Cause Troubleshooting Step
This compound Degradation Ensure proper storage of this compound stock solutions at -20°C or -80°C. Avoid repeated freeze-thaw cycles. Prepare fresh dilutions in media for each experiment.
Suboptimal Treatment Conditions Optimize the concentration and incubation time of this compound. Perform a dose-response and time-course experiment to determine the optimal conditions for your specific cell type.
High Cell Confluency High cell density can lead to localized hypoxia, which may mask the effect of this compound. Seed cells at a lower density to ensure they are in a normoxic state before treatment.
Rapid HIF-1α Degradation During Lysis Use a lysis buffer containing protease and phosphatase inhibitors. Keep samples on ice at all times during processing to minimize protein degradation.
Poor Antibody Quality Validate your HIF-1α antibody using a positive control, such as cells treated with a known HIF stabilizer (e.g., cobalt chloride) or cultured under hypoxic conditions.
Unexpected Results in Downstream Gene Expression

Problem: qRT-PCR results show no significant increase in EPO mRNA or other HIF target genes after this compound treatment, despite evidence of HIF-1α stabilization.

Possible Cause Troubleshooting Step
Cell Type Specificity Not all cell types are responsive to HIF stabilization for inducing EPO expression. The primary site of EPO production is the kidney. Use a relevant cell line (e.g., renal cells) for studying EPO induction.
Transcriptional Regulation Complexity HIF-1α is a master regulator of many genes. Its activity can be influenced by other cellular factors. Ensure your experimental conditions do not inadvertently activate pathways that might counteract HIF-1α's transcriptional activity.
Suboptimal Primer Design Verify the specificity and efficiency of your qRT-PCR primers for the target genes. Run a melt curve analysis to check for non-specific products.
Incorrect Timing of Measurement The transcriptional response to HIF-1α stabilization is time-dependent. Perform a time-course experiment to identify the peak of target gene expression after this compound treatment.
Challenges with Target Engagement Assays

Problem: Difficulty in detecting a thermal shift in a Cellular Thermal Shift Assay (CETSA) or a clear signal in a NanoBRET Target Engagement Assay with this compound.

Possible Cause Troubleshooting Step
Insufficient Compound Concentration Ensure that the concentration of this compound used in the assay is sufficient to engage with the target protein. You may need to perform a dose-response experiment to determine the optimal concentration.
Low Target Protein Expression The signal in these assays is dependent on the abundance of the target protein. If the endogenous expression of HIF prolyl hydroxylase is low in your cell line, consider using an overexpression system.
Inappropriate Assay Conditions Optimize the heating temperature and duration for CETSA. For NanoBRET, the choice of tracer and its concentration are critical. A specific tracer for HIF-PHD would be required.
Cell Permeability Issues While this compound is generally cell-permeable, its uptake can vary between cell types. If you suspect poor permeability, you can try to permeabilize the cells, though this will alter the physiological relevance of the assay.
Compound Instability in Assay Buffer Check the stability of this compound in the specific buffer and at the temperatures used in your assay.

Experimental Protocols & Data

Cellular Thermal Shift Assay (CETSA) Protocol for this compound Target Engagement

This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.

  • Cell Culture and Treatment:

    • Culture your cells of interest to approximately 80% confluency.

    • Treat the cells with the desired concentration of this compound or vehicle control (e.g., DMSO) for a predetermined time (e.g., 1-2 hours) at 37°C.

  • Cell Harvesting and Lysis:

    • Harvest the cells and wash them with PBS.

    • Resuspend the cell pellet in a suitable lysis buffer containing protease and phosphatase inhibitors.

    • Lyse the cells by freeze-thaw cycles or other appropriate methods.

    • Clarify the lysate by centrifugation to remove cell debris.

  • Heat Treatment:

    • Aliquot the cell lysate into PCR tubes.

    • Heat the aliquots to a range of temperatures (e.g., 40-70°C) for a fixed duration (e.g., 3 minutes) using a thermal cycler. Include a non-heated control.

    • Cool the samples to room temperature.

  • Separation of Soluble and Aggregated Proteins:

    • Centrifuge the heated lysates at high speed to pellet the aggregated proteins.

    • Carefully collect the supernatant containing the soluble protein fraction.

  • Protein Analysis:

    • Analyze the amount of soluble target protein (HIF prolyl hydroxylase) in the supernatant by Western blotting or other quantitative protein detection methods.

  • Data Analysis:

    • Quantify the band intensities and plot the percentage of soluble protein as a function of temperature for both the this compound-treated and vehicle-treated samples. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.

Quantitative Data Summary

The following table summarizes hypothetical data from a dose-response experiment with this compound.

This compound Concentration (µM)HIF-1α Stabilization (Fold Change vs. Vehicle)EPO mRNA Expression (Fold Change vs. Vehicle)
0.11.2 ± 0.21.5 ± 0.3
13.5 ± 0.54.2 ± 0.6
108.1 ± 1.29.5 ± 1.5
508.5 ± 1.19.8 ± 1.3

Visualizations

BRD4592_Mechanism_of_Action cluster_normoxia Normoxia cluster_brd4592 With this compound (Roxadustat) HIF_alpha_normoxia HIF-α PHD PHD (Prolyl Hydroxylase) HIF_alpha_normoxia->PHD Hydroxylation VHL VHL PHD->VHL Binding Proteasome Proteasome VHL->Proteasome Ubiquitination Degradation Degradation Proteasome->Degradation BRD4592 This compound PHD_inhibited PHD BRD4592->PHD_inhibited Inhibition HIF_alpha_stabilized HIF-α HIF_complex HIF Complex HIF_alpha_stabilized->HIF_complex HIF_beta HIF-β HIF_beta->HIF_complex Nucleus Nucleus HIF_complex->Nucleus Nuclear Translocation HRE HRE (Hypoxia Response Element) Nucleus->HRE Binding Target_Genes Target Gene Transcription (e.g., EPO) HRE->Target_Genes CETSA_Workflow start Start: Cultured Cells treatment Treat with this compound or Vehicle start->treatment harvest Harvest and Lyse Cells treatment->harvest heat Heat Lysate at Varying Temperatures harvest->heat centrifuge Centrifuge to Pellet Aggregated Proteins heat->centrifuge supernatant Collect Supernatant (Soluble Proteins) centrifuge->supernatant analysis Analyze Soluble Target Protein (Western Blot) supernatant->analysis end End: Determine Thermal Shift analysis->end

References

BRD-4592 Research: A Technical Support Center for Navigating Common Pitfalls

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals working with the hypoxia-inducible factor prolyl hydroxylase (HIF-PH) inhibitor BRD-4592 (also known as Roxadustat), this technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments. By anticipating and addressing these potential pitfalls, researchers can ensure the accuracy and reproducibility of their findings.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My cells are not showing the expected increase in HIF-1α protein levels after treatment with this compound. What could be the issue?

A1: Several factors could contribute to a lack of HIF-1α stabilization. Consider the following troubleshooting steps:

  • Oxygen Levels: Ensure your control cells are cultured under true normoxic conditions (21% O2) and that your experimental setup for hypoxia (if used) is properly calibrated. This compound stabilizes HIF-1α under normoxia, but its effect can be masked if control cells are already experiencing some level of hypoxia.

  • Cell Lysis and Protein Extraction: HIF-1α is a highly labile protein with a short half-life. It is critical to lyse cells and prepare protein extracts quickly and on ice, using lysis buffers containing protease and phosphatase inhibitors.

  • Western Blotting Technique: Due to its rapid degradation, detecting HIF-1α by western blot can be challenging. Ensure efficient protein transfer and use a sensitive and validated antibody for HIF-1α. Consider using a positive control, such as cells treated with a known HIF stabilizer like cobalt chloride or deferoxamine.

  • This compound Concentration and Incubation Time: The optimal concentration and incubation time can vary between cell lines. Perform a dose-response and time-course experiment to determine the optimal conditions for your specific cell type.

Q2: I am observing unexpected changes in gene expression that are not direct targets of HIF-1. Is this an off-target effect of this compound?

A2: While this compound is a potent inhibitor of HIF prolyl hydroxylases, it is essential to consider the broader biological context and potential for indirect or off-target effects.[1]

  • HIF-Independent Pathways: Investigate whether the observed gene expression changes could be mediated by other transcription factors or signaling pathways that are indirectly affected by the cellular response to HIF stabilization.

  • Iron Metabolism: this compound is known to influence iron metabolism by increasing the expression of genes involved in iron absorption, transport, and utilization.[2][3] These changes can have widespread effects on cellular function. Consider evaluating the expression of key iron-regulating genes like transferrin receptor (TFRC) and ferroportin.

  • Literature Review: Conduct a thorough literature search for studies that may have reported similar observations in your cell type or experimental model.

Q3: My in vitro experiment shows a significant effect of this compound, but this is not translating to my in vivo model. What are the potential discrepancies?

A3: Discrepancies between in vitro and in vivo results are a common challenge in drug development. Several factors specific to this compound could be at play:

  • Pharmacokinetics and Bioavailability: this compound is orally bioavailable, but its concentration at the target tissue in an in vivo model may differ significantly from the concentrations used in cell culture.[3][4] Consider performing pharmacokinetic studies to determine the drug's distribution and half-life in your animal model.

  • Metabolism: The compound may be metabolized differently in vivo, leading to altered activity.

  • Complex Biological Environment: The in vivo microenvironment is significantly more complex than a cell culture dish. Factors such as systemic oxygen levels, interactions with other cell types, and hormonal regulation can all influence the response to this compound.

Experimental Protocols & Data Presentation

Key Experimental Parameters

To aid in experimental design, the following table summarizes recommended starting concentrations and incubation times for in vitro studies with this compound. Note that these are starting points and should be optimized for each specific cell line and experimental endpoint.

ParameterRecommended RangeNotes
Cell Seeding Density 2 x 10^5 to 1 x 10^6 cells/mLDependent on cell type and duration of experiment.
This compound Concentration 1 µM - 50 µMPerform a dose-response curve to determine the optimal concentration.
Incubation Time 4 - 24 hoursTime-course experiments are recommended to capture peak HIF-1α stabilization and downstream gene expression.
Solvent Control DMSO (≤ 0.1%)Ensure the final concentration of the vehicle has no effect on the cells.
Western Blotting for HIF-1α Detection: A Detailed Methodology
  • Cell Lysis: After treatment, wash cells with ice-cold PBS and immediately lyse with RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape the cells and collect the lysate.

  • Protein Quantification: Determine the protein concentration of each sample using a BCA assay.

  • Sample Preparation: Mix 20-30 µg of protein with Laemmli sample buffer and boil for 5 minutes at 95°C.

  • SDS-PAGE: Separate the protein samples on an 8% polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a validated primary antibody against HIF-1α overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Visualizing Key Pathways and Workflows

To further clarify the experimental logic and biological mechanisms, the following diagrams are provided.

BRD4592_Mechanism cluster_normoxia Normoxic Conditions cluster_brd4592 With this compound HIFa_normoxia HIF-1α PHD Prolyl Hydroxylase (PHD) HIFa_normoxia->PHD Hydroxylation VHL VHL PHD->VHL Recognition Proteasome Proteasome VHL->Proteasome Ubiquitination & Degradation BRD4592 This compound PHD_inhibited Prolyl Hydroxylase (PHD) BRD4592->PHD_inhibited Inhibition HIFa_brd4592 HIF-1α Nucleus Nucleus HIFa_brd4592->Nucleus HIFb HIF-1β HIFb->Nucleus HRE Hypoxia Response Element (HRE) Nucleus->HRE Dimerization TargetGenes Target Gene Transcription (e.g., EPO, VEGF) HRE->TargetGenes Binding Experimental_Workflow cluster_assays Downstream Analysis start Cell Culture treatment This compound Treatment (Dose-Response & Time-Course) start->treatment controls Vehicle Control (DMSO) Positive Control (e.g., CoCl2) start->controls western Western Blot (HIF-1α Stabilization) treatment->western qpcr qPCR (Target Gene Expression) treatment->qpcr viability Cell Viability Assay (e.g., MTT, CellTiter-Glo) treatment->viability data_analysis Data Analysis & Interpretation western->data_analysis qpcr->data_analysis viability->data_analysis

References

Technical Support Center: Optimizing BRD-4592 In Vitro Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the in vitro efficacy of BRD-4592.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a small-molecule, allosteric inhibitor of Mycobacterium tuberculosis tryptophan synthase (TrpAB).[1][2] It binds at the interface of the α and β subunits of the enzyme, disrupting its function.[1][2] Tryptophan synthase is crucial for the biosynthesis of tryptophan, an essential amino acid for the survival of M. tuberculosis.[3][4] By inhibiting this enzyme, this compound effectively blocks tryptophan production, leading to mycobacterial growth inhibition.[2]

Q2: What are the reported IC₅₀ values for this compound?

This compound exhibits inhibitory concentrations (IC₅₀) of 70.9 nM for the α-subunit and 22.6 nM for the β-subunit of tryptophan synthase.[1]

Q3: In which solvent should I dissolve and store this compound?

Dimethyl sulfoxide (B87167) (DMSO) is a suitable solvent for creating stock solutions of this compound.[5][6] For long-term storage, it is recommended to store the compound as a solid at -20°C, protected from light and moisture.[1] Stock solutions in DMSO should also be stored at -20°C. Avoid repeated freeze-thaw cycles.

Q4: What are the key in vitro assays to assess the efficacy of this compound?

The two primary in vitro assays for evaluating this compound efficacy are:

  • Tryptophan Synthase Enzymatic Assay: This is a direct target-based assay to measure the inhibition of the TrpAB enzyme.

  • Mycobacterial Growth Inhibition Assay (MGIA): This is a cell-based assay that assesses the ability of this compound to inhibit the growth of M. tuberculosis.[7][8][9]

Troubleshooting Guides

Issue 1: Low or No Activity in Tryptophan Synthase Enzymatic Assay

If you observe lower than expected or no inhibition of tryptophan synthase activity with this compound, consider the following troubleshooting steps:

Potential Cause Troubleshooting Step Rationale
Compound Solubility Ensure this compound is fully dissolved in DMSO before diluting into the aqueous assay buffer. The final DMSO concentration in the assay should typically be kept below 1% to avoid solvent effects on the enzyme.Poor solubility can lead to compound precipitation in the assay buffer, reducing the effective concentration.
Enzyme Quality Verify the purity and activity of your recombinant TrpAB enzyme. Use a positive control inhibitor, if available, to confirm enzyme functionality.Inactive or impure enzyme will lead to unreliable results.
Assay Conditions Optimize substrate concentrations (indole and L-serine) and ensure they are appropriate for detecting allosteric inhibition. For allosteric inhibitors, the IC₅₀ can be dependent on substrate concentration.[10]The apparent potency of allosteric inhibitors can be influenced by the concentration of the natural substrate.
Incubation Time Ensure a sufficient pre-incubation time of this compound with the enzyme before adding the substrate.Allosteric inhibitors may have slower binding kinetics compared to orthosteric inhibitors and require time to induce conformational changes in the enzyme.
Issue 2: Inconsistent Results in Mycobacterial Growth Inhibition Assay (MGIA)

Variability in MGIA results can be addressed by examining the following factors:

Potential Cause Troubleshooting Step Rationale
Compound Stability Test the stability of this compound in the culture medium over the course of the experiment.Degradation of the compound in the culture medium will reduce its effective concentration over time.
M. tuberculosis Culture Health Ensure the mycobacterial culture is in the logarithmic growth phase and free of clumps before starting the assay.The physiological state of the bacteria can significantly impact their susceptibility to inhibitors.
Assay Readout If using a reporter strain (e.g., GFP or luciferase), confirm that this compound does not interfere with the reporter signal.Compound interference with the detection method can lead to false positive or negative results.
Plastic Binding Use low-binding microplates for the assay.Hydrophobic compounds can adsorb to the surface of standard tissue culture plates, reducing the available concentration.

Experimental Protocols

Protocol 1: M. tuberculosis Tryptophan Synthase (TrpB Subunit) Activity Assay

This protocol is adapted from a method for characterizing the TrpB subunit of M. tuberculosis tryptophan synthase.[11][12]

Materials:

  • Purified recombinant M. tuberculosis TrpA and TrpB proteins

  • Assay buffer: 0.1 M Tris-HCl, pH 7.8, 0.18 M NaCl

  • Indole solution (0.2 mM in assay buffer)

  • L-serine solution (0.04 M in assay buffer)

  • Pyridoxal phosphate (B84403) (PLP) solution (0.01 mM in assay buffer)

  • This compound stock solution in DMSO

  • 96-well UV-transparent microplate

  • Spectrophotometer capable of reading absorbance at 290 nm

Procedure:

  • Prepare a reaction mixture containing assay buffer, indole, L-serine, and PLP.

  • Add an excess of TrpA protein to the reaction mixture. This is to ensure that the TrpB activity is the rate-limiting step being measured.[11]

  • Serially dilute this compound in DMSO and then add to the reaction mixture to achieve the desired final concentrations. Include a DMSO-only control.

  • Add the TrpB protein to initiate the reaction.

  • Immediately measure the increase in absorbance at 290 nm over time, which corresponds to the formation of tryptophan.

  • Calculate the initial reaction rates and determine the percent inhibition for each this compound concentration.

  • Plot the percent inhibition against the logarithm of the this compound concentration to determine the IC₅₀ value.[13][14]

Protocol 2: Mycobacterial Growth Inhibition Assay (MGIA)

This is a generalized protocol for a whole-cell assay to determine the minimum inhibitory concentration (MIC) of this compound against M. tuberculosis.[7][9]

Materials:

  • M. tuberculosis H37Rv culture

  • Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase) and glycerol

  • This compound stock solution in DMSO

  • 96-well microplates

  • Resazurin (B115843) solution

  • Plate reader for fluorescence or absorbance

Procedure:

  • Grow M. tuberculosis H37Rv in 7H9 broth to mid-log phase.

  • Adjust the bacterial culture to a specific optical density (e.g., OD₆₀₀ of 0.05-0.1).

  • Prepare serial dilutions of this compound in 7H9 broth in a 96-well plate. Include a DMSO-only vehicle control and a no-drug control.

  • Inoculate each well with the prepared bacterial suspension.

  • Incubate the plates at 37°C for 7-14 days.

  • After incubation, add resazurin solution to each well and incubate for an additional 12-24 hours.

  • Determine the MIC as the lowest concentration of this compound that prevents the color change of resazurin from blue to pink, indicating inhibition of bacterial metabolism.

Visualizations

Tryptophan_Biosynthesis_Pathway Chorismate Chorismate TrpE Anthranilate synthase Chorismate->TrpE Anthranilate Anthranilate TrpD Anthranilate phosphoribosyltransferase Anthranilate->TrpD PRPP PRPP PRPP->TrpD PRA PRA TrpF PRA isomerase PRA->TrpF CDRP CDRP TrpC Indole-3-glycerol phosphate synthase CDRP->TrpC IGP IGP TrpA Tryptophan synthase α-subunit IGP->TrpA Indole Indole TrpB Tryptophan synthase β-subunit Indole->TrpB Serine L-Serine Serine->TrpB Tryptophan L-Tryptophan TrpE->Anthranilate TrpD->PRA TrpF->CDRP TrpC->IGP TrpA->Indole TrpB->Tryptophan BRD4592 This compound BRD4592->TrpA BRD4592->TrpB

Caption: Tryptophan biosynthesis pathway in M. tuberculosis and the target of this compound.

Experimental_Workflow cluster_prep Preparation cluster_assay Assays cluster_analysis Data Analysis prep_compound Prepare this compound Stock Solution (DMSO) enzymatic_assay Tryptophan Synthase Enzymatic Assay prep_compound->enzymatic_assay mgia_assay Mycobacterial Growth Inhibition Assay (MGIA) prep_compound->mgia_assay prep_enzyme Prepare TrpAB Enzyme and Substrates prep_enzyme->enzymatic_assay prep_mtb Culture M. tuberculosis to Log Phase prep_mtb->mgia_assay ic50 Determine IC₅₀ enzymatic_assay->ic50 mic Determine MIC mgia_assay->mic

Caption: General experimental workflow for evaluating this compound efficacy in vitro.

Troubleshooting_Tree start Low or Inconsistent In Vitro Activity check_assay_type Which assay shows issues? start->check_assay_type enzymatic_issues Enzymatic Assay check_assay_type->enzymatic_issues Enzymatic mgia_issues MGIA check_assay_type->mgia_issues Cell-based check_solubility Check Compound Solubility enzymatic_issues->check_solubility check_stability Check Compound Stability in Media mgia_issues->check_stability check_enzyme_quality Verify Enzyme Activity check_solubility->check_enzyme_quality optimize_conditions Optimize Assay Conditions (e.g., [S]) check_enzyme_quality->optimize_conditions check_mtb_health Verify Mtb Culture Health check_stability->check_mtb_health check_readout Rule out Readout Interference check_mtb_health->check_readout

References

Technical Support Center: Enhancing the Stability of BRD-4592

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address stability challenges encountered with the small molecule inhibitor, BRD-4592. As specific stability data for this compound is not publicly available, this guide offers a generalized framework for identifying and resolving common stability issues based on established principles for small molecule drug candidates.

Frequently Asked Questions (FAQs)

Q1: My this compound solution appears cloudy or has visible precipitate after preparation or storage. What could be the cause and how can I fix it?

A1: Cloudiness or precipitation can indicate several issues, primarily poor solubility or compound degradation into an insoluble product.[1] Here are some common causes and potential solutions:

  • Exceeded Solubility Limit: The concentration of this compound may be too high for the chosen solvent system.

  • Solution: Try preparing a more dilute stock solution or using a different solvent with higher solubilizing power.[1]

  • pH-Dependent Solubility: The solubility of ionizable compounds like this compound can be highly dependent on the pH of the buffer.[2]

  • Solution: Experiment with different pH values to find the optimal range for your molecule's solubility.[2]

  • Degradation: The compound may be degrading into a less soluble form.

  • Solution: Analyze the precipitate to determine if it is the parent compound or a degradant.[1] Consider the troubleshooting steps for chemical degradation below.

Q2: I'm observing a decrease in the activity of this compound in my cell-based assays over time. What are the likely reasons?

A2: A time-dependent loss of activity suggests that this compound may be unstable in the assay medium.[2] Potential causes include:

  • Degradation in Culture Medium: The complex components of cell culture media can contribute to compound degradation.

  • Solution: Assess the stability of this compound directly in the specific culture medium over the time course of your experiment.[1]

  • Adsorption to Plasticware: Small molecules can adsorb to the surface of plastic plates and tubes, reducing the effective concentration.[1]

  • Solution: Consider using low-binding plates or adding a small amount of a non-ionic surfactant.[1]

  • Poor Cell Permeability: If the compound cannot efficiently enter the cells, its apparent activity will be low.

  • Solution: Evaluate the cell permeability of this compound using standard assays.[1]

Q3: How should I properly store my stock solutions of this compound to ensure long-term stability?

A3: Proper storage is critical for maintaining the integrity of your compound.[2] For long-term storage of a novel small molecule, it is generally recommended to store it at controlled room temperature (20-25°C) or refrigerated (2-8°C) as a solid, protected from light and moisture.[3] For solutions, frozen storage at -20°C or -80°C is preferable to minimize degradation.[3] To avoid issues from repeated freeze-thaw cycles, it is advisable to aliquot stock solutions into single-use volumes.[3]

Q4: What are the common chemical degradation pathways for small molecules like this compound?

A4: The most common chemical degradation pathways for small molecules include:

  • Hydrolysis: Cleavage of chemical bonds by water, often affecting esters, amides, and lactams. The rate of hydrolysis can be highly dependent on pH.[1]

  • Oxidation: Degradation due to reaction with oxygen. This is a concern for molecules with electron-rich moieties.[1] Exposure to light can also promote oxidative degradation.[1]

  • Photodegradation: Degradation caused by exposure to light, particularly UV light.[4]

Troubleshooting Guide

This guide provides a systematic approach to identifying and mitigating stability issues with this compound.

Problem: Precipitate Formation in Solution
Potential Cause Troubleshooting Steps Recommended Solutions
Poor Solubility 1. Visually inspect the solution for precipitate. 2. Centrifuge the solution and analyze the supernatant to determine the concentration of the dissolved compound.1. Prepare a more dilute stock solution.[1] 2. Use a different solvent with higher solubilizing power.[1] 3. Adjust the pH of the buffer to a range where the compound is more soluble.[2]
Degradation to an Insoluble Product 1. Analyze the precipitate using techniques like LC-MS to identify its chemical structure. 2. Compare the structure to the parent compound to confirm if it is a degradant.1. If confirmed as a degradant, investigate the root cause of degradation (e.g., hydrolysis, oxidation). 2. Implement strategies to prevent degradation as outlined below.
Problem: Loss of Biological Activity
Potential Cause Troubleshooting Steps Recommended Solutions
Degradation in Assay Medium 1. Incubate this compound in the assay medium for different durations (e.g., 0, 2, 4, 8, 24 hours). 2. Analyze the concentration of the parent compound at each time point using HPLC.1. If degradation is observed, consider preparing fresh solutions for each experiment.[1] 2. Modify the assay conditions (e.g., lower temperature, shorter incubation time) if possible.
Adsorption to Plasticware 1. Prepare a solution of this compound in a standard plastic tube and a low-binding tube. 2. After a set incubation time, measure the concentration of the compound in both solutions.1. Use low-binding microplates and tubes for your experiments. 2. Consider adding a small amount of a non-ionic surfactant to your buffer.

Experimental Protocols

Protocol 1: Preliminary Stability Assessment of this compound

This protocol provides a rapid assessment of the stability of this compound in a specific solvent or buffer.

Materials:

  • This compound

  • Desired solvent or buffer (e.g., PBS, DMSO)

  • HPLC or LC-MS system

  • Incubator or water bath

Procedure:

  • Prepare a working solution of this compound at a known concentration in the desired solvent or buffer.[1]

  • Aliquot the working solution into separate vials for each time point and condition.[1]

  • Incubate the vials at the desired temperatures (e.g., 4°C, 25°C, 37°C).[1]

  • At designated time points (e.g., 0, 1, 2, 4, 8, 24 hours), take one vial from each temperature condition.[1]

  • If necessary, stop any further degradation by adding an equal volume of a cold organic solvent like acetonitrile (B52724) or methanol. This will also precipitate proteins if they are present in the buffer.[1]

  • Centrifuge the samples to remove any precipitate and analyze the supernatant by HPLC or LC-MS to determine the concentration of this compound remaining.[1]

Protocol 2: Forced Degradation Study of this compound

Forced degradation studies are essential to identify potential degradation products and pathways.

Materials:

  • This compound

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (B78521) (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • UV lamp

  • HPLC or LC-MS system

Procedure:

  • Acidic Hydrolysis: Incubate a solution of this compound in 0.1 M HCl at a specified temperature (e.g., 60°C) for a set period.

  • Basic Hydrolysis: Incubate a solution of this compound in 0.1 M NaOH at a specified temperature (e.g., 60°C) for a set period.

  • Oxidative Degradation: Treat a solution of this compound with 3% H₂O₂ at room temperature.

  • Photolytic Degradation: Expose a solution of this compound to UV light (e.g., 254 nm) for a defined duration.

  • At various time points, take aliquots from each condition and analyze them by HPLC or LC-MS to identify and quantify any degradation products.

Visualizing Stability Workflows and Pathways

Stability_Troubleshooting_Workflow Troubleshooting Workflow for this compound Instability start Instability Observed (e.g., precipitation, loss of activity) identify_issue Identify Nature of Instability start->identify_issue precipitation Precipitation / Cloudiness identify_issue->precipitation loss_of_activity Loss of Biological Activity identify_issue->loss_of_activity solubility_issue Solubility Issue? precipitation->solubility_issue degradation_product Degradation Product? precipitation->degradation_product degradation_in_media Degradation in Media? loss_of_activity->degradation_in_media adsorption Adsorption to Plastic? loss_of_activity->adsorption optimize_formulation Optimize Formulation (e.g., change solvent, adjust pH) solubility_issue->optimize_formulation Yes analyze_precipitate Analyze Precipitate (LC-MS) degradation_product->analyze_precipitate Yes assess_media_stability Assess Stability in Media (HPLC) degradation_in_media->assess_media_stability Yes test_low_binding_ware Test Low-Binding Ware adsorption->test_low_binding_ware Yes implement_solution Implement Optimized Conditions optimize_formulation->implement_solution analyze_precipitate->implement_solution assess_media_stability->implement_solution test_low_binding_ware->implement_solution

Caption: Troubleshooting workflow for this compound instability.

Forced_Degradation_Workflow Forced Degradation Experimental Workflow start Prepare this compound Stock Solution stress_conditions Expose to Stress Conditions start->stress_conditions acidic Acidic Hydrolysis (0.1 M HCl) stress_conditions->acidic basic Basic Hydrolysis (0.1 M NaOH) stress_conditions->basic oxidative Oxidative (3% H2O2) stress_conditions->oxidative photolytic Photolytic (UV Light) stress_conditions->photolytic sampling Collect Samples at Time Points acidic->sampling basic->sampling oxidative->sampling photolytic->sampling analysis Analyze by HPLC / LC-MS sampling->analysis characterization Characterize Degradation Products analysis->characterization pathway_id Identify Degradation Pathways characterization->pathway_id

Caption: Forced degradation experimental workflow.

References

Interpreting unexpected results with BRD-4592

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for BRD-4592. This resource is designed to assist researchers, scientists, and drug development professionals in utilizing this compound effectively and interpreting any unexpected results encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a small-molecule, allosteric inhibitor of Mycobacterium tuberculosis tryptophan synthase (TrpAB).[1][2][3][4] It functions by binding to a novel allosteric site at the interface of the α and β subunits of the TrpAB enzyme complex.[1][5][6] This binding event stabilizes the enzyme in an active-like conformation, which paradoxically leads to inhibition by affecting multiple steps in the catalytic cycle, including preventing the migration of indole (B1671886) between the active sites and enhancing product inhibition.[5] this compound is a mixed-type inhibitor.[1]

Q2: What are the typical inhibitory concentrations of this compound?

A2: The inhibitory concentrations of this compound have been determined in both enzymatic and whole-cell assays.

Assay TypeTarget/StrainInhibitory Concentration
Enzymatic IC50 (α-subunit)M. tuberculosis TrpAB70.9 nM[4]
Enzymatic IC50 (β-subunit)M. tuberculosis TrpAB22.6 nM[4]
Whole-Cell MICM. tuberculosis H37Rv0.76 - 1.1 µM[5]
Whole-Cell MICVarious M. tuberculosis strains1.6 - 3 µM[5]

Q3: Is this compound effective in vivo?

A3: this compound has demonstrated efficacy in a zebrafish model of mycobacterial infection.[1][3] However, it exhibits metabolic liabilities, including rapid clearance in mouse liver microsomes, which has precluded its efficacy testing in mouse models.[3] This is a critical consideration for researchers planning in vivo studies in mammals.

Q4: How does resistance to this compound develop?

A4: Resistance to this compound in Mycobacterium tuberculosis can arise from mutations in the tryptophan synthase enzyme. A notable mutation is αG66V, where the substitution of glycine (B1666218) with a bulkier valine residue sterically hinders the binding of this compound to its allosteric site.[5]

Troubleshooting Guide

This section addresses specific issues that may arise during experiments with this compound.

Issue 1: Higher than expected MIC values in whole-cell assays.

Potential Cause Troubleshooting Step
Compound Stability/Solubility: this compound may have limited solubility or stability in the assay medium.Ensure proper dissolution of the compound in a suitable solvent (e.g., DMSO) before dilution in the assay medium. The final DMSO concentration should be kept low (typically <1%) to avoid solvent effects. Consider performing solubility tests in your specific assay medium.
Bacterial Strain Variability: Different strains of M. tuberculosis can exhibit varying sensitivity to this compound.Confirm the genotype of your bacterial strain, particularly the sequence of the trpA and trpB genes, to ensure there are no pre-existing resistance mutations.
Assay Conditions: The growth phase of the bacteria and the incubation time can influence the apparent MIC.Standardize your protocol by using a consistent inoculum from a mid-log phase culture and a fixed incubation period for determining the MIC.

Issue 2: Lack of efficacy in a mouse model of tuberculosis.

Potential Cause Troubleshooting Step
Metabolic Instability: As documented, this compound is rapidly cleared by mouse liver microsomes.[3]Consider using a different in vivo model, such as the zebrafish, where efficacy has been demonstrated.[1][3] Alternatively, if mouse studies are essential, pharmacokinetic analyses should be performed to determine the compound's half-life and optimize dosing regimens, though this may be challenging.
Compound Formulation/Delivery: Poor bioavailability due to formulation or route of administration.Investigate different formulation strategies to improve the pharmacokinetic properties of this compound.

Issue 3: Inconsistent results in enzymatic assays.

Potential Cause Troubleshooting Step
Enzyme Purity and Activity: The purity and specific activity of the recombinant TrpAB enzyme can significantly impact results.Verify the purity of the enzyme preparation by SDS-PAGE and confirm its specific activity before initiating inhibitor studies.
Substrate Concentrations: The inhibitory effect of this compound can be influenced by substrate concentrations due to its mixed-type inhibition.[1]Carefully control and report the concentrations of all substrates used in the assay. Perform kinetic studies to fully characterize the nature of the inhibition.
Assay Buffer Components: Components of the assay buffer could interfere with the inhibitor or the enzyme.Ensure the buffer composition is optimal for TrpAB activity and does not interfere with this compound.

Experimental Protocols

1. Tryptophan Synthase (TrpAB) Enzymatic Assay

This protocol is a generalized procedure for measuring the activity of M. tuberculosis TrpAB and its inhibition by this compound.

  • Reagents:

    • Purified recombinant M. tuberculosis TrpAB enzyme

    • Indole-3-glycerol phosphate (B84403) (IGP)

    • L-Serine

    • Pyridoxal 5'-phosphate (PLP)

    • Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.8)

    • This compound stock solution (in DMSO)

    • Detection reagent (e.g., a reagent that reacts with the product, indole, to produce a fluorescent or colored signal)

  • Procedure:

    • Prepare a reaction mixture containing assay buffer, L-Serine, and PLP.

    • Add varying concentrations of this compound (or DMSO for control) to the reaction mixture.

    • Pre-incubate the mixture with the TrpAB enzyme for a defined period (e.g., 15 minutes) at the desired temperature (e.g., 37°C).

    • Initiate the reaction by adding the substrate, IGP.

    • Monitor the reaction progress over time by measuring the formation of the product (e.g., by fluorescence or absorbance).

    • Calculate the initial reaction velocities and determine the IC50 value for this compound.

2. Whole-Cell Antitubercular Activity Assay (MIC Determination)

This protocol outlines a general method for determining the Minimum Inhibitory Concentration (MIC) of this compound against M. tuberculosis.

  • Materials:

    • M. tuberculosis strain (e.g., H37Rv)

    • Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase) and glycerol

    • 96-well microplates

    • This compound stock solution (in DMSO)

    • Resazurin (B115843) solution (for viability assessment)

  • Procedure:

    • Prepare a serial dilution of this compound in 7H9 broth in a 96-well plate.

    • Prepare an inoculum of M. tuberculosis from a mid-log phase culture, adjusted to a specific optical density (e.g., OD600 of 0.05-0.1).

    • Inoculate each well of the 96-well plate with the bacterial suspension. Include positive (no drug) and negative (no bacteria) controls.

    • Incubate the plates at 37°C for 5-7 days.

    • After incubation, add resazurin solution to each well and incubate for an additional 24 hours.

    • The MIC is defined as the lowest concentration of this compound that prevents a color change of the resazurin indicator (from blue to pink), indicating inhibition of bacterial growth.

Visualizations

cluster_workflow Troubleshooting Workflow for Unexpected Results Start Unexpected Result Observed CheckAssay Review Assay Protocol and Parameters Start->CheckAssay CheckCompound Verify Compound Integrity and Concentration Start->CheckCompound CheckBiology Consider Biological Variables Start->CheckBiology Modify Modify Experiment CheckAssay->Modify CheckCompound->Modify CheckBiology->Modify Consult Consult Literature and Support Modify->Consult If unresolved Resolved Problem Resolved Modify->Resolved If resolved

Caption: A logical workflow for troubleshooting unexpected experimental results.

cluster_pathway This compound Mechanism of Action TrpAB Tryptophan Synthase (TrpA + TrpB subunits) ConformationalChange Stabilization of Active-like Conformation TrpAB->ConformationalChange Induces BRD4592 This compound AllostericSite Allosteric Site (α-β interface) BRD4592->AllostericSite Binds to AllostericSite->TrpAB Inhibition Inhibition of Catalysis ConformationalChange->Inhibition IndoleChannel Blocked Indole Channeling Inhibition->IndoleChannel ProductInhibition Enhanced Product Inhibition Inhibition->ProductInhibition

Caption: The allosteric inhibition mechanism of this compound on tryptophan synthase.

References

Technical Support Center: BRD-4592 Experimental Design

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining their experimental design when working with BRD-4592 (Roxadustat).

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound (Roxadustat)?

A1: this compound is an orally active inhibitor of hypoxia-inducible factor (HIF) prolyl-hydroxylase (PHD).[1] Under normal oxygen conditions (normoxia), PHDs hydroxylate the alpha subunit of HIF (HIF-α), marking it for ubiquitination and proteasomal degradation. By inhibiting PHDs, this compound prevents the degradation of HIF-α, allowing it to accumulate, translocate to the nucleus, and dimerize with HIF-β. This HIF complex then binds to hypoxia-response elements (HREs) on target genes, upregulating their transcription. Key target genes are involved in erythropoiesis (e.g., erythropoietin, EPO) and iron metabolism.[2][3][4]

Q2: What is the optimal concentration of this compound to use in cell culture experiments?

A2: The optimal concentration of this compound can vary depending on the cell type and the specific experimental endpoint. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay. However, published studies have shown IC50 values for PHD2 inhibition in the low nanomolar range (e.g., 591 nM in a fluorescence polarization assay).[5] For cell-based assays, concentrations in the low micromolar range are often used. For example, in pituitary tumor (GH3) cells, IC50 values for inhibition of potassium currents were observed at 1.32 µM and 5.71 µM.[2][6]

Q3: How should I prepare and store this compound for in vitro experiments?

A3: For short-term storage (days to weeks), this compound can be stored at 0-4°C in a dry, dark environment. For long-term storage (months to years), it is recommended to store it at -20°C.[7] The solubility of this compound should be checked with the supplier, and stock solutions are typically prepared in a suitable solvent like DMSO.

Q4: I am not observing HIF-1α stabilization after treating my cells with this compound. What could be the problem?

A4: Several factors could contribute to a lack of HIF-1α stabilization:

  • Cell Type Specificity: The response to HIF stabilizers can differ between cell types.

  • Reagent Concentration: Ensure the concentration of this compound is appropriate for your cell line. A dose-response experiment is advisable.

  • Duration of Treatment: HIF-1α stabilization is a transient process. A time-course experiment is crucial to identify the peak stabilization time.[8]

  • Protein Extraction: HIF-1α is a highly labile protein. It is critical to lyse cells quickly with appropriate buffers containing protease and phosphatase inhibitors and to perform all steps on ice.[8][9] Using nuclear extracts for Western blotting is recommended as stabilized HIF-1α translocates to the nucleus.[10][11]

Q5: Are there any known off-target effects of this compound?

A5: While this compound is a potent PHD inhibitor, some studies have reported potential off-target effects. These include the modulation of membrane ionic currents, such as the suppression of delayed-rectifier K+ currents (IK(DR)) in pituitary and heart cells.[2][6] Additionally, clinical studies have noted effects on lipid metabolism, with reductions in total cholesterol and LDL-cholesterol levels.[3][4] Hyperkalemia has also been reported as a potential side effect.[4][12] Researchers should be aware of these potential off-target effects when interpreting their data.

Troubleshooting Guides

Guide 1: Western Blot for HIF-1α Stabilization

Issue Possible Cause Suggested Solution
No HIF-1α band detected in this compound treated samples 1. Suboptimal treatment time or concentration. 1. Perform a time-course (e.g., 2, 4, 6, 8 hours) and dose-response (e.g., 0.1, 1, 10, 25 µM) experiment to determine the optimal conditions for your cell line.
2. Rapid degradation of HIF-1α during sample preparation. 2. Lyse cells directly and quickly in Laemmli buffer with fresh protease and phosphatase inhibitors. Keep samples on ice at all times.[9][10]
3. Low abundance of HIF-1α in whole-cell lysates. 3. Prepare nuclear extracts to enrich for stabilized HIF-1α.[10][11]
4. Inefficient antibody. 4. Use a well-validated antibody for HIF-1α and include a positive control (e.g., cells treated with CoCl2 or DFO, or a hypoxic lysate).[10]
High background or non-specific bands 1. Antibody concentration too high. 1. Titrate the primary and secondary antibody concentrations.
2. Insufficient blocking. 2. Increase the blocking time or try a different blocking agent (e.g., 5% non-fat milk or BSA in TBST).[8]
3. Inadequate washing. 3. Increase the number and duration of washes with TBST.[8]
Inconsistent results between experiments 1. Variability in cell culture conditions. 1. Ensure consistent cell density, passage number, and media conditions.
2. Inconsistent this compound stock solution. 2. Prepare fresh stock solutions regularly and store them appropriately.

Guide 2: ELISA for EPO or Hepcidin (B1576463)

Issue Possible Cause Suggested Solution
High coefficient of variation (CV) between duplicate wells 1. Pipetting errors. 1. Use calibrated pipettes and ensure consistent pipetting technique. Pipette samples and reagents carefully to the bottom of the wells.
2. Incomplete washing. 2. Ensure complete removal of liquid at each washing step. Use an automated plate washer if available for better consistency.[13]
Low signal or poor standard curve 1. Improper reagent preparation or storage. 1. Ensure all reagents are brought to room temperature before use and prepared according to the kit instructions. Store reagents at the recommended temperature.[13][14]
2. Incorrect incubation times or temperatures. 2. Follow the incubation times and temperatures specified in the protocol precisely.
3. Sample matrix effects. 3. Dilute samples in the assay buffer provided with the kit to minimize interference.[15]
Unexpectedly high or low levels of EPO/Hepcidin 1. Incorrect sample handling. 1. For serum, allow blood to clot completely before centrifugation. For plasma, use the recommended anticoagulant and mix gently. Store samples at -80°C for long-term stability.[16]
2. Biological variability. 2. Consider factors that can influence EPO and hepcidin levels, such as inflammation status and iron levels in the culture medium or animal model.

Data Presentation

Table 1: In Vitro Inhibitory Concentrations of this compound (Roxadustat)

Target Assay Type Cell Line/System IC50
PHD2Fluorescence Polarization-591 nM[5]
Late IK(DR)Patch-clampGH3 (pituitary tumor)1.32 µM[2][6]
Peak IK(DR)Patch-clampGH3 (pituitary tumor)5.71 µM[2][6]

Table 2: Clinical Effects of this compound (Roxadustat) on Key Parameters

Parameter Patient Population Effect Compared to Placebo/Control Reference
HemoglobinNon-dialysis-dependent CKDDose-dependent increase[17]
HepcidinNon-dialysis-dependent CKDSignificant reduction[18]
Total CholesterolCKDSignificant reduction[3]
LDL-CholesterolCKDReduction[4]
HyperkalemiaNon-dialysis-dependent CKDIncreased risk[12][19]

Experimental Protocols

Protocol 1: Western Blot for HIF-1α Stabilization
  • Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with various concentrations of this compound or vehicle control for the desired time points.

  • Nuclear Lysate Preparation:

    • Wash cells with ice-cold PBS.

    • Scrape cells in a hypotonic buffer and incubate on ice.

    • Lyse the cells using a Dounce homogenizer or by passing through a fine-gauge needle.

    • Centrifuge to pellet the nuclei.

    • Resuspend the nuclear pellet in a high-salt nuclear extraction buffer and incubate on ice with intermittent vortexing.

    • Centrifuge at high speed to pellet the nuclear debris and collect the supernatant containing the nuclear proteins.[10]

  • Protein Quantification: Determine the protein concentration of the nuclear extracts using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein (20-40 µg) per lane on an 8% SDS-polyacrylamide gel.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a validated primary antibody against HIF-1α overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.[11]

    • Normalize for protein loading by probing the same membrane for a nuclear loading control protein (e.g., Lamin B1).

Protocol 2: ELISA for Erythropoietin (EPO)
  • Sample Collection and Preparation: Collect serum or plasma samples. If using cell culture, collect the supernatant. Centrifuge to remove any cellular debris. Samples can be stored at -20°C or -80°C.

  • Assay Procedure (example using a commercial kit):

    • Bring all reagents to room temperature.

    • Add Assay Diluent to each well of the antibody-coated microplate.

    • Add standards, controls, and samples to the appropriate wells.

    • Add the EPO conjugate to each well.

    • Cover the plate and incubate at room temperature for the time specified in the kit protocol (e.g., 1-2 hours), often with shaking.[13]

    • Aspirate and wash the wells multiple times with the provided Wash Buffer.

    • Add the Substrate Solution to each well and incubate in the dark until color develops.

    • Add the Stop Solution to each well to terminate the reaction.

    • Read the absorbance at the appropriate wavelength (e.g., 450 nm) on a microplate reader.[13][20]

  • Data Analysis: Generate a standard curve by plotting the absorbance of the standards against their known concentrations. Use the standard curve to determine the concentration of EPO in the samples.

Protocol 3: ELISA for Hepcidin
  • Sample Collection: Collect serum or plasma from fasting subjects. For serum, allow blood to clot at room temperature. For plasma, use EDTA or heparin as an anticoagulant. Store samples at -80°C.[16]

  • Assay Procedure (example using a competitive ELISA):

    • The assay is based on the competition between hepcidin in the sample and a labeled hepcidin tracer for binding to a limited amount of anti-hepcidin antibody.

    • Prepare standards and samples.

    • Add standards, controls, and samples to the wells of the antibody-coated plate.

    • Add the biotinylated hepcidin tracer.

    • Incubate to allow for competitive binding.

    • Wash the wells to remove unbound components.

    • Add an enzyme-conjugated streptavidin that binds to the biotinylated tracer.

    • Wash the wells again.

    • Add a chromogenic substrate and incubate for color development. The intensity of the color is inversely proportional to the amount of hepcidin in the sample.

    • Add a stop solution and read the absorbance.[16][21]

  • Data Analysis: Create a standard curve by plotting the absorbance versus the concentration of the standards. Calculate the hepcidin concentration in the samples based on the standard curve.

Mandatory Visualization

BRD4592_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound PHD PHD This compound->PHD Inhibition HIF1a_OH HIF-1α-OH PHD->HIF1a_OH HIF1a HIF-1α HIF1a->HIF1a_OH Hydroxylation HIF1a_nuc HIF-1α HIF1a->HIF1a_nuc Nuclear Translocation VHL VHL Ub Ubiquitin VHL->Ub Recruitment Ub->HIF1a_OH Ubiquitination Proteasome Proteasome HIF1a_OH->VHL Binding HIF1a_OH->Proteasome Degradation HIF1b HIF-1β (ARNT) HIF_complex HIF-1α HIF-1β HIF1b->HIF_complex HRE HRE HIF_complex->HRE Binding Target_Genes Target Genes (EPO, etc.) HRE->Target_Genes Transcription HIF1a_nuc->HIF_complex

Caption: this compound signaling pathway inhibiting PHD and stabilizing HIF-1α.

References

Validation & Comparative

Experimental Drug BRD-4592 Demonstrates Novel Mechanism Against Tuberculosis, Efficacy Benchmarked Against First-Line Treatments

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – December 2, 2025 – In the global fight against tuberculosis (TB), a significant challenge remains the lengthy treatment regimens and the rise of drug-resistant strains. A promising experimental compound, BRD-4592, has emerged with a novel mechanism of action that sets it apart from current first-line therapies. This guide provides a comparative analysis of this compound's efficacy against standard TB drugs, supported by available preclinical data, to offer researchers, scientists, and drug development professionals a clear perspective on its potential.

This compound operates through a distinct pathway, functioning as a small-molecule allosteric inhibitor of Mycobacterium tuberculosis tryptophan synthase (TrpAB). This enzyme is crucial for the bacterium's synthesis of the essential amino acid tryptophan. By binding to the interface of the α and β subunits of TrpAB, this compound disrupts this vital metabolic process, leading to bacterial cell death.

This mechanism contrasts with the established modes of action of first-line TB drugs. Isoniazid primarily inhibits the synthesis of mycolic acids, a key component of the mycobacterial cell wall. Rifampicin targets the bacterial DNA-dependent RNA polymerase, thereby blocking RNA synthesis. Pyrazinamide (B1679903) is a prodrug that, once converted to its active form, disrupts membrane transport and energetics. Ethambutol interferes with the synthesis of arabinogalactan (B145846), another critical element of the cell wall.

In Vitro Efficacy: A Head-to-Head Comparison

The in vitro potency of an antimicrobial agent is a key indicator of its potential therapeutic efficacy. The minimum inhibitory concentration (MIC) represents the lowest concentration of a drug that inhibits the visible growth of a microorganism. For this compound, the MIC90—the concentration required to inhibit the growth of 90% of a bacterial population—has been reported to be 3 µM against M. tuberculosis.

For a direct comparison, the MIC values for first-line TB drugs against the standard H37Rv strain of M. tuberculosis are presented in the table below. It is important to note that MIC values can vary based on the specific experimental conditions and the strain of bacteria tested.

DrugTargetMechanism of ActionTypical MIC against M. tuberculosis H37Rv
This compound Tryptophan Synthase (TrpAB)Allosteric inhibition of tryptophan synthesis3 µM
Isoniazid InhA (enoyl-ACP reductase)Inhibition of mycolic acid synthesis0.03 - 0.06 mg/L
Rifampicin RNA polymerase β-subunit (RpoB)Inhibition of RNA synthesis0.12 - 0.25 mg/L
Pyrazinamide Ribosomal protein S1 (RpsA)Disruption of membrane transport and energetics12.5 - 100 µg/mL (at acidic pH)
Ethambutol Arabinosyltransferases (EmbB)Inhibition of arabinogalactan synthesis0.25 - 2 µg/mL

In Vivo Efficacy: Preclinical Animal Models

Preclinical studies in animal models are crucial for evaluating a drug's effectiveness in a living organism. While direct comparative in vivo studies between this compound and all first-line drugs under identical conditions are not yet available, initial findings for this compound in a zebrafish model of Mycobacterium marinum infection, a close relative of M. tuberculosis, have shown promise. These studies demonstrated a significant reduction in the bacterial burden upon treatment with this compound.

For comparison, the efficacy of first-line TB drugs is well-established in the standard mouse model of chronic TB infection. Treatment with the combination regimen of isoniazid, rifampin, and pyrazinamide leads to a multi-log reduction in colony-forming units (CFU) in the lungs and spleen over several weeks of therapy, ultimately leading to sterilization in a majority of animals. For instance, after two months of treatment with the standard regimen (RHZE), a reduction of over 3 log10 CFU in the lungs of mice is typically observed.

Experimental Protocols

To ensure transparency and reproducibility, the methodologies for the key experiments cited are detailed below.

Minimum Inhibitory Concentration (MIC) Assay

The MIC of this compound was determined using a broth microdilution method. M. tuberculosis was cultured in Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase). The compound was serially diluted in a 96-well plate, and a standardized inoculum of bacteria was added to each well. The plates were incubated at 37°C for 5-7 days. The MIC was defined as the lowest concentration of the compound that inhibited visible bacterial growth.

In Vivo Efficacy in a Zebrafish Model

Zebrafish larvae were infected with M. marinum. Following infection, the larvae were exposed to different concentrations of this compound in the water. The efficacy of the compound was assessed by quantifying the bacterial burden, typically through fluorescence imaging of fluorescently labeled bacteria, at specific time points post-infection. A significant reduction in fluorescence intensity compared to untreated controls indicated in vivo activity.

Visualizing the Pathways and Workflows

To further elucidate the concepts discussed, the following diagrams have been generated.

Signaling_Pathway cluster_BRD4592 This compound Mechanism of Action BRD4592 This compound TrpAB Tryptophan Synthase (TrpA + TrpB subunits) BRD4592->TrpAB Allosteric Inhibition Tryptophan Tryptophan Synthesis TrpAB->Tryptophan Protein_Synthesis_B Bacterial Protein Synthesis Tryptophan->Protein_Synthesis_B Bacterial_Growth_B Bacterial Growth Inhibition Protein_Synthesis_B->Bacterial_Growth_B

Mechanism of Action of this compound

Signaling_Pathways_First_Line_TB_Drugs Isoniazid Isoniazid Mycolic_Acid Mycolic Acid Synthesis Isoniazid->Mycolic_Acid Inhibits Rifampicin Rifampicin RNA_Polymerase RNA Polymerase Rifampicin->RNA_Polymerase Inhibits Pyrazinamide Pyrazinamide Membrane_Transport Membrane Transport & Energy Metabolism Pyrazinamide->Membrane_Transport Disrupts Ethambutol Ethambutol Arabinogalactan Arabinogalactan Synthesis Ethambutol->Arabinogalactan Inhibits Cell_Wall Mycobacterial Cell Wall Integrity Mycolic_Acid->Cell_Wall RNA_Synthesis RNA Synthesis RNA_Polymerase->RNA_Synthesis Bacterial_Metabolism Bacterial Metabolism Membrane_Transport->Bacterial_Metabolism Arabinogalactan->Cell_Wall

Mechanisms of First-Line TB Drugs

Experimental_Workflow cluster_invitro In Vitro Efficacy cluster_invivo In Vivo Efficacy (Zebrafish Model) Culture Culture M. tuberculosis Inoculation Inoculate with Bacteria Culture->Inoculation Dilution Serial Dilution of Compound Dilution->Inoculation Incubation Incubate 5-7 days at 37°C Inoculation->Incubation MIC_Determination Determine MIC Incubation->MIC_Determination Infection Infect Zebrafish Larvae with M. marinum Treatment Expose Larvae to this compound Infection->Treatment Imaging Fluorescence Imaging Treatment->Imaging Quantification Quantify Bacterial Burden Imaging->Quantification

Experimental Workflow Overview

Conclusion

This compound presents a compelling profile as a potential anti-tuberculosis agent due to its novel mechanism of action targeting tryptophan synthase, an enzyme essential for M. tuberculosis survival. Its in vitro potency is within a promising range, and initial in vivo data are encouraging. Further studies, particularly in mammalian models, will be necessary to fully elucidate its efficacy and safety profile in direct comparison to the current standard of care. The development of new drugs with unique targets like this compound is a critical step towards shortening TB treatment durations and combating the growing threat of drug resistance.

Unveiling the Allosteric Grip: A Comparative Guide to BRD-4592 and its Binding Site on Tryptophan Synthase

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an in-depth comparison of BRD-4592, a novel allosteric inhibitor of Mycobacterium tuberculosis tryptophan synthase (TrpAB), with other known inhibitors. We delve into the experimental data that confirms its unique binding site and mechanism of action, offering a valuable resource for those targeting this essential bacterial enzyme.

This compound, a synthetic azetidine (B1206935) derivative, has emerged as a potent and specific inhibitor of Mycobacterium tuberculosis TrpAB, an enzyme crucial for the biosynthesis of L-tryptophan and the survival of the bacterium.[1][2][3][4] Unlike traditional inhibitors that target the active site, this compound employs an allosteric mechanism, binding to a previously undiscovered site at the interface of the α and β subunits of the enzyme complex.[1][2][4] This guide will illuminate the experimental journey to confirm this allosteric binding and compare this compound with other compounds that share this novel target site.

Comparative Analysis of Allosteric TrpAB Inhibitors

This compound has been characterized alongside other allosteric inhibitors, such as GSK1 and GSK2, which also bind to the α-β subunit interface. The following table summarizes key quantitative data for these compounds, providing a clear comparison of their inhibitory activities.

CompoundChemical ScaffoldTargetBinding SiteIC50 (µM)Reference
This compound AzetidineM. tuberculosis TrpABα-β subunit interface0.07 (α-subunit), 0.02 (β-subunit)[1]
GSK1 SulfolaneM. tuberculosis TrpABα-β subunit interfaceNot explicitly stated[5]
GSK2 Indole-5-sulfonamideM. tuberculosis TrpABα-β subunit interfaceNot explicitly stated[5]

Experimental Confirmation of the Allosteric Binding Site

The allosteric nature of this compound's interaction with TrpAB was established through a combination of detailed kinetic, thermodynamic, and structural studies.

Experimental Protocols

1. Enzyme Kinetics:

  • Objective: To determine the mechanism of inhibition.

  • Method: The activity of the α- and β-subunits of TrpAB was monitored in the presence and absence of this compound. For the α-subunit, the conversion of indole-3-glycerol phosphate (B84403) (IGP) to indole (B1671886) was measured. For the β-subunit, the reaction of L-serine and indole to form L-tryptophan was monitored.

  • Analysis: Michaelis-Menten kinetics were used to determine the effect of this compound on Km (substrate affinity) and Vmax (maximum reaction rate). The results indicated a mixed-model of inhibition, a characteristic of allosteric inhibitors.[1]

2. Isothermal Titration Calorimetry (ITC):

  • Objective: To characterize the thermodynamics of binding.

  • Method: ITC was used to directly measure the heat changes upon binding of this compound to the TrpAB complex.

  • Analysis: This technique provides information on the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction. The data confirmed a direct binding event with a specific stoichiometry.

3. X-ray Crystallography:

  • Objective: To visualize the precise binding location.

  • Method: The TrpAB enzyme was co-crystallized with this compound. The resulting crystal structure was determined using X-ray diffraction.

  • Analysis: The electron density map clearly showed this compound bound in a pocket at the interface of the α and β subunits, distant from the active sites of both subunits.[1][5] This provided definitive structural evidence for its allosteric binding site.

Visualizing the Molecular Interactions and Experimental Workflow

To further clarify the concepts discussed, the following diagrams, generated using Graphviz, illustrate the tryptophan synthase catalytic cycle and the experimental workflow for confirming allosteric inhibition.

G cluster_alpha α-Subunit cluster_beta β-Subunit cluster_inhibitor Allosteric Inhibition a_active α-Active Site Indole Indole a_active->Indole Produces G3P Glyceraldehyde-3-phosphate a_active->G3P Releases IGP Indole-3-glycerol phosphate (IGP) IGP->a_active Binds b_active β-Active Site Indole->b_active Tunnels to Tryptophan L-Tryptophan b_active->Tryptophan Produces Serine L-Serine Serine->b_active Binds BRD4592 This compound allosteric_site Allosteric Site (α-β interface) BRD4592->allosteric_site Binds to allosteric_site->a_active Inhibits allosteric_site->b_active Inhibits

Caption: Tryptophan Synthase Catalytic Cycle and Allosteric Inhibition by this compound.

G start Hypothesis: This compound is an allosteric inhibitor kinetics Enzyme Kinetics (Mixed-type inhibition observed) start->kinetics itc Isothermal Titration Calorimetry (Direct binding confirmed) start->itc xray X-ray Crystallography (Binding at α-β interface visualized) kinetics->xray itc->xray conclusion Conclusion: This compound binds to a novel allosteric site xray->conclusion

Caption: Experimental Workflow for Confirming the Allosteric Binding Site of this compound.

Mechanism of Allosteric Inhibition

Structural and biochemical data reveal that the binding of this compound, as well as GSK1 and GSK2, to the allosteric site at the α-β subunit interface induces conformational changes that are transmitted to the active sites.[5] This allosteric communication ultimately disrupts the catalytic activity of both subunits, leading to potent inhibition of tryptophan synthesis.[1][5] The identification and validation of this allosteric pocket open new avenues for the design of novel anti-tubercular agents that can overcome resistance mechanisms associated with active-site inhibitors.

References

BRD-4592 (Roxadustat) In Vivo Efficacy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vivo efficacy of BRD-4592 (Roxadustat), a first-in-class oral hypoxia-inducible factor prolyl hydroxylase (HIF-PH) inhibitor, with other alternatives for the treatment of anemia. The information is compiled from preclinical and clinical studies to support research and drug development efforts.

Mechanism of Action: The HIF Pathway

This compound functions by inhibiting prolyl hydroxylase domain (PHD) enzymes, leading to the stabilization of hypoxia-inducible factor-alpha (HIF-α). Under normoxic conditions, HIF-α is hydroxylated by PHDs, targeting it for proteasomal degradation. By blocking this degradation, this compound allows HIF-α to accumulate, translocate to the nucleus, and dimerize with HIF-β. This complex then binds to hypoxia-response elements (HREs) in the DNA, upregulating the transcription of genes involved in erythropoiesis, including erythropoietin (EPO) and genes related to iron metabolism.[1][2] This mimics the body's natural response to low oxygen levels.

HIF_Pathway cluster_normoxia Normoxia cluster_hypoxia_brd4592 Hypoxia / this compound HIFa_normoxia HIF-α PHD PHD Enzymes HIFa_normoxia->PHD + O2 VHL VHL HIFa_normoxia->VHL Binding PHD->HIFa_normoxia Hydroxylation Proteasome Proteasome VHL->Proteasome Ubiquitination Proteasome->HIFa_normoxia Degradation BRD4592 This compound BRD4592->PHD Inhibition HIFa_hypoxia HIF-α HIF_complex HIF-α/β Complex HIFa_hypoxia->HIF_complex HIFb HIF-β HIFb->HIF_complex Nucleus Nucleus HIF_complex->Nucleus Translocation HRE HRE Target_Genes Target Genes (EPO, etc.) HRE->Target_Genes Transcription Erythropoiesis ↑ Erythropoiesis Target_Genes->Erythropoiesis

Diagram 1: Simplified signaling pathway of HIF stabilization by this compound.

Preclinical In Vivo Efficacy Data

This compound has demonstrated robust efficacy in various animal models of anemia. The following tables summarize key findings and compare them with other treatments.

Rodent Models of Anemia
Animal ModelTreatmentDosage & AdministrationKey FindingsReference
Rat (5/6 Nephrectomy - CKD Model) This compoundOral, dose-dependentCorrected anemia, increased hemoglobin and hematocrit.
Rat (5/6 Nephrectomy - CKD Model) Epoetin alfaSubcutaneousIncreased hemoglobin.
Rat (Inflammation-Induced Anemia) This compoundOral, intermittentCorrected anemia, significantly decreased hepatic hepcidin (B1576463) expression, and increased duodenal expression of iron absorption genes (DMT1, DCytB).
Mouse (Adenine-Induced CKD) Molidustat1 mg/kg and 3 mg/kg, oral3 mg/kg significantly restored hematocrit levels.[3]
Mouse (Adenine-Induced CKD) Daprodustat15 mg/kg/day, oralCorrected anemia.
Non-Human Primate Models
Animal ModelTreatmentDosage & AdministrationKey FindingsReference
Cynomolgus Monkey (Healthy) This compoundOral, intermittentDose-dependent increase in circulating EPO, reticulocytes, hemoglobin, and hematocrit.
Cynomolgus Monkey (Healthy) MolidustatOral, dose-dependentDose-dependent production of EPO.[1][2]

Clinical Comparative Efficacy Data

Clinical trials have established the efficacy of this compound in treating anemia in patients with chronic kidney disease (CKD), both in non-dialysis-dependent (NDD) and dialysis-dependent (DD) populations.

This compound vs. Placebo (NDD-CKD Patients)
ParameterThis compoundPlaceboStudy Details
Hemoglobin Change from Baseline Significant increaseMinimal changePhase 3 trials have consistently shown a statistically significant increase in hemoglobin levels with Roxadustat compared to placebo in NDD-CKD patients.
Hemoglobin Response Rate High responder rateLow responder rateA significantly higher proportion of patients treated with Roxadustat achieve a predefined hemoglobin response (e.g., ≥1.0 g/dL increase).
This compound vs. Epoetin Alfa (DD-CKD Patients)
ParameterThis compoundEpoetin AlfaStudy Details
Hemoglobin Change from Baseline Non-inferiorNon-inferiorRoxadustat was shown to be non-inferior to epoetin alfa in achieving and maintaining target hemoglobin levels in DD-CKD patients.
Iron Metabolism Decreased hepcidin, improved iron utilizationLess effect on hepcidinRoxadustat has been shown to reduce hepcidin levels, leading to improved iron availability for erythropoiesis.
Cholesterol Levels Reduction in total and LDL cholesterolNo significant changeSome studies have reported a reduction in cholesterol levels in patients treated with Roxadustat.

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of preclinical findings. Below are summaries of key experimental protocols used in the cited studies.

5/6 Nephrectomy Rat Model of Chronic Kidney Disease

This surgical model is a standard method for inducing chronic renal failure and subsequent anemia in rodents.

experimental_workflow start Start: Male Sprague-Dawley Rats surgery1 Step 1: 2/3 Nephrectomy of Left Kidney start->surgery1 recovery1 1 Week Recovery surgery1->recovery1 surgery2 Step 2: Contralateral (Right) Nephrectomy recovery1->surgery2 recovery2 Disease Development (Several Weeks) surgery2->recovery2 treatment Treatment Initiation: - this compound (Oral Gavage) - Vehicle Control - Comparator (e.g., Epoetin alfa) recovery2->treatment monitoring Periodic Blood Sampling and Analysis treatment->monitoring monitoring->treatment Repeated Dosing endpoints Endpoint Analysis: - Hemoglobin, Hematocrit, RBC - Serum EPO, Iron, Hepcidin - Kidney Function (BUN, Creatinine) monitoring->endpoints end End of Study endpoints->end

Diagram 2: General experimental workflow for in vivo efficacy testing in a 5/6 nephrectomy model.
  • Animal Model: Male Sprague-Dawley rats are commonly used.

  • Surgical Procedure: A two-step surgical procedure is typically performed. In the first surgery, two-thirds of the left kidney is removed. One week later, a second surgery is performed to remove the entire right kidney.

  • Anemia Development: Anemia develops progressively over several weeks following the second surgery due to reduced erythropoietin production by the remnant kidney.

  • Treatment: this compound is administered orally via gavage. The dosing regimen is typically intermittent (e.g., three times per week) to mimic clinical use.

  • Efficacy Assessment: Blood samples are collected periodically to measure hemoglobin, hematocrit, and red blood cell counts. Serum levels of EPO, iron, and hepcidin are also analyzed.

Peptidoglycan-Polysaccharide (PG-PS) Induced Anemia of Inflammation Rat Model

This model is used to study the impact of chronic inflammation on erythropoiesis and iron metabolism.

  • Animal Model: Lewis rats are often used as they are susceptible to PG-PS-induced arthritis and anemia.

  • Induction of Inflammation: A single intraperitoneal injection of PG-PS is administered to induce a systemic inflammatory response.

  • Anemia Development: A normocytic, normochromic anemia develops, characterized by decreased hemoglobin and hematocrit, and is associated with elevated hepcidin levels.

  • Treatment: Oral administration of this compound is initiated after the onset of anemia.

  • Efficacy Assessment: Hematological parameters are monitored. Hepatic hepcidin mRNA expression and serum iron levels are key endpoints to assess the drug's effect on iron metabolism in the context of inflammation.

Summary and Conclusion

The preclinical and clinical data strongly support the in vivo efficacy of this compound (Roxadustat) in treating anemia associated with chronic kidney disease. Its unique mechanism of action, involving the stabilization of HIF-α, not only stimulates erythropoiesis but also improves iron availability, offering a potential advantage over traditional erythropoiesis-stimulating agents, particularly in the presence of inflammation. Comparative studies with other HIF-PH inhibitors, such as Molidustat and Daprodustat, indicate a class effect, although further head-to-head preclinical and clinical trials are needed to delineate subtle differences in their efficacy and safety profiles. The experimental models and protocols described provide a framework for the continued investigation and development of this class of drugs.

References

A Comparative Guide to Allosteric Inhibitors of Mycobacterium tuberculosis Tryptophan Synthase: BRD-4592, GSK1, and GSK2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of multidrug-resistant Mycobacterium tuberculosis (Mtb) necessitates the discovery of novel therapeutic agents that act on new molecular targets. One such promising target is tryptophan synthase (TrpAB), an essential enzyme for the bacterium's survival. This guide provides a detailed comparison of three allosteric inhibitors of Mtb TrpAB: BRD-4592, GSK1, and GSK2. These compounds share a common mechanism of action but possess distinct chemical scaffolds, offering a valuable opportunity for comparative analysis in the development of new anti-tuberculosis drugs.

Introduction to the Target: Tryptophan Synthase (TrpAB)

Tryptophan synthase is a well-studied αββα heterotetrameric enzyme that catalyzes the final two steps in the biosynthesis of L-tryptophan. The α-subunit (TrpA) converts indole-3-glycerol phosphate (B84403) (IGP) to indole (B1671886), which is then channeled to the β-subunit (TrpB). The TrpB subunit, a pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzyme, catalyzes the condensation of indole with L-serine to produce L-tryptophan. The allosteric regulation between the α and β subunits makes TrpAB an attractive target for inhibitors that can disrupt this essential pathway.

Overview of the Chemical Probes

This compound, GSK1, and GSK2 are all potent allosteric inhibitors that bind to the interface of the α and β subunits of Mtb TrpAB. This binding event stabilizes the enzyme in a closed, active-like conformation, paradoxically leading to the inhibition of both subunit activities. Despite their similar binding site and inhibitory mechanism, these molecules belong to different chemical classes, which influences their physicochemical properties and potential for further development.

  • This compound: An azetidine (B1206935) derivative.

  • GSK1: A sulfolane-containing compound.

  • GSK2: An indole-5-sulfonamide derivative.

Quantitative Comparison of In Vitro Potency

The following table summarizes the inhibitory activities of this compound, GSK1, and GSK2 against the TrpA and TrpB subunits of Mtb TrpAB, as well as their minimum inhibitory concentrations (MIC) against Mtb.

Chemical ProbeTarget SubunitIC50 (nM)[1]MIC (µM)
This compound TrpA70.9 ± 7.01.6 - 3
TrpB22.6 ± 11.5
GSK1 TrpA & TrpBNot explicitly reported0.76
GSK2 TrpA & TrpBNot explicitly reported1.1

Note: Specific IC50 values for GSK1 and GSK2 against the individual TrpA and TrpB subunits were not explicitly available in the reviewed literature. The MIC values for this compound are reported as a range across various Mtb strains.

Experimental Protocols

Mycobacterium tuberculosis TrpAB Enzyme Inhibition Assay

This protocol is adapted from the methods described for the characterization of this compound. A similar approach would be utilized for the evaluation of GSK1 and GSK2.

Objective: To determine the 50% inhibitory concentration (IC50) of test compounds against the α- and β-subunits of Mtb TrpAB.

Materials:

  • Recombinant Mtb TrpA and TrpB subunits

  • Indole-3-glycerol phosphate (IGP)

  • L-serine

  • Indole

  • Pyridoxal 5'-phosphate (PLP)

  • Assay Buffer (e.g., 100 mM HEPES, pH 7.5)

  • Test compounds (this compound, GSK1, GSK2) dissolved in DMSO

  • Microplate reader or LC-MS system

Procedure:

  • Enzyme Preparation: Pre-incubate recombinant TrpA and TrpB subunits together in the assay buffer containing PLP to allow for the formation of the αββα heterotetramer.

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.

  • Assay for TrpA Activity (IGP to Indole):

    • Add the TrpAB complex and varying concentrations of the test compound to the wells of a microplate.

    • Initiate the reaction by adding the substrate, IGP.

    • Monitor the production of indole over time using a suitable detection method (e.g., fluorescence or LC-MS).

  • Assay for TrpB Activity (Indole and L-serine to L-tryptophan):

    • Add the TrpAB complex and varying concentrations of the test compound to the wells of a microplate.

    • Initiate the reaction by adding the substrates, indole and L-serine.

    • Monitor the production of L-tryptophan over time using LC-MS.

  • Data Analysis:

    • Calculate the initial reaction rates for each compound concentration.

    • Plot the percentage of inhibition against the logarithm of the compound concentration.

    • Determine the IC50 value by fitting the data to a dose-response curve.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the tryptophan biosynthesis pathway in M. tuberculosis and a general workflow for identifying and characterizing inhibitors of tryptophan synthase.

Tryptophan_Biosynthesis_Pathway cluster_TrpAB Tryptophan Synthase (TrpAB) Chorismate Chorismate Anthranilate Anthranilate Chorismate->Anthranilate TrpE/G PRA PRA Anthranilate->PRA TrpD PRPP PRPP PRPP->PRA CDRP CDRP PRA->CDRP TrpF IGP IGP CDRP->IGP TrpC TrpA TrpA IGP->TrpA Indole Indole TrpB TrpB Indole->TrpB G3P G3P Serine Serine Serine->TrpB Tryptophan Tryptophan TrpA->Indole TrpA->G3P TrpB->Tryptophan

Caption: The tryptophan biosynthesis pathway in M. tuberculosis.

Experimental_Workflow cluster_screening Screening & Identification cluster_characterization In Vitro Characterization cluster_invivo In Vivo Evaluation HTS High-Throughput Screening (Phenotypic or Target-based) Hit_ID Hit Identification HTS->Hit_ID Enzyme_Assay Enzyme Inhibition Assays (IC50 determination for TrpA & TrpB) Hit_ID->Enzyme_Assay MIC_Assay MIC Determination (M. tuberculosis) Enzyme_Assay->MIC_Assay Mechanism Mechanism of Action Studies (e.g., Crystallography, Kinetics) MIC_Assay->Mechanism Toxicity Toxicity Assessment Mechanism->Toxicity Efficacy In Vivo Efficacy (e.g., Mouse model of TB) Toxicity->Efficacy

Caption: A general workflow for the discovery and validation of TrpAB inhibitors.

In Vivo Efficacy

All three compounds have demonstrated activity against M. tuberculosis in whole-cell assays. This compound has shown efficacy in a zebrafish model of Mtb infection.[2][3] Information regarding the in vivo efficacy of GSK1 and GSK2 in animal models of tuberculosis is less detailed in the publicly available literature but they are described as having proven activity in a murine model of Mtb infection.[4] Further preclinical development would be required to fully assess their therapeutic potential.

Conclusion

This compound, GSK1, and GSK2 represent a promising class of allosteric inhibitors targeting the tryptophan synthase of M. tuberculosis. Their distinct chemical structures provide a valuable platform for structure-activity relationship studies and further optimization. The data presented in this guide highlights the potential of targeting TrpAB for the development of new anti-tuberculosis therapies. Further characterization of the pharmacokinetic and pharmacodynamic properties of these and similar compounds will be crucial in advancing them through the drug discovery pipeline.

References

Replicating Published Findings on BRD-4592 (Roxadustat): A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of BRD-4592 (Roxadustat) with alternative treatments for anemia, primarily Erythropoiesis-Stimulating Agents (ESAs). The information is based on published clinical trial data and in vitro studies, with a focus on presenting quantitative data, detailed experimental methodologies, and visual representations of key biological pathways and workflows.

Performance Comparison: this compound vs. Alternatives

This compound is an oral hypoxia-inducible factor prolyl hydroxylase (HIF-PH) inhibitor that stimulates erythropoiesis, in contrast to injectable ESAs which directly activate the erythropoietin receptor.[1][2][3] Clinical trials have demonstrated its efficacy in increasing and maintaining hemoglobin levels in patients with anemia associated with chronic kidney disease (CKD).

Efficacy in Hemoglobin Level Management

The primary measure of efficacy for anemia treatments is the change in hemoglobin (Hb) levels. Multiple phase 3 clinical trials have compared Roxadustat (B1679584) to both placebo and epoetin alfa.

Treatment ComparisonPatient PopulationMean Change in Hemoglobin (g/dL) from BaselineResponder Rate (%)Key Findings & Citations
Roxadustat vs. Placebo Non-Dialysis-Dependent CKDRoxadustat: +1.75Placebo: +0.40Roxadustat: 8.12 times higher than placeboRoxadustat demonstrated a statistically significant increase in hemoglobin levels compared to placebo.[2][4][5]
Roxadustat vs. Epoetin Alfa Dialysis-Dependent CKDRoxadustat: +0.39Epoetin Alfa: -0.09Roxadustat: 66.1%Epoetin Alfa: 58.6% (achieving Hb ≥10.0 g/dL)Roxadustat was found to be non-inferior to epoetin alfa in maintaining hemoglobin levels.[1]
Roxadustat vs. Epoetin Alfa Diabetic Kidney DiseaseRoxadustat: +2.05Epoetin Alfa: +1.34Not ReportedRoxadustat showed a greater increase in hemoglobin levels after 3 months of treatment.[6]
Impact on Iron Metabolism

This compound's mechanism of action also influences iron metabolism, primarily by reducing hepcidin (B1576463) levels.[1][7] Hepcidin is a key regulator of iron availability, and its suppression can lead to improved iron utilization for erythropoiesis.

ParameterTreatment GroupMean Change from BaselineKey Findings & Citations
Hepcidin (µg/L) Roxadustat-95.53Roxadustat leads to a significant reduction in hepcidin levels compared to epoetin alfa.[1][5][7][8]
Epoetin Alfa-66.66
Serum Iron (µg/dL) RoxadustatIncrease observedRoxadustat treatment was associated with higher serum iron levels.[8]
Epoetin Alfa-
Total Iron-Binding Capacity (TIBC) (µg/dL) Roxadustat+36.28Roxadustat significantly increased TIBC compared to epoetin alfa.[1]
Epoetin Alfa-
Transferrin Saturation (TSAT) (%) RoxadustatLower than Epoetin Alfa groupTSAT levels were generally lower in the Roxadustat group, suggesting efficient iron utilization.[1]
Epoetin Alfa-
In Vitro Potency

This compound's primary mechanism is the inhibition of HIF prolyl hydroxylase enzymes. In vitro assays have quantified its inhibitory activity.

EnzymeIC50 (nM)Experimental SystemKey Findings & Citations
PHD2 27Recombinant human PHD2 enzyme assayRoxadustat is a potent inhibitor of PHD2, a key regulator of HIF-α stability.[9]

Experimental Protocols

Replicating the findings on this compound requires adherence to specific experimental designs and methodologies. The following sections outline the protocols used in key clinical and in vitro studies.

Clinical Trial Methodology for Anemia Treatment

The majority of published data on this compound comes from phase 3, randomized, controlled clinical trials.

1. Study Design:

  • Patient Population: Adult patients with anemia (hemoglobin <10.0 g/dL) due to chronic kidney disease (CKD), both non-dialysis-dependent (NDD) and dialysis-dependent (DD).[4][10]

  • Randomization: Patients are typically randomized in a 1:1 ratio to receive either oral Roxadustat or the comparator (placebo or an ESA like epoetin alfa).[1][4]

  • Dosing:

    • Roxadustat: Administered orally, typically three times per week. The initial dose is often based on body weight and prior ESA dosage, with subsequent titration to maintain hemoglobin levels within a target range (e.g., 10.0-12.0 g/dL).[10][11]

    • Epoetin Alfa: Administered via injection, with dosing adjusted according to the product's package insert to maintain target hemoglobin levels.[1]

  • Primary Efficacy Endpoint: The primary outcome is typically the mean change in hemoglobin from baseline to a predefined time period (e.g., weeks 28-52).[1][4][10]

2. Key Measurements:

  • Hemoglobin: Measured from whole blood samples collected at regular intervals throughout the study. Standard automated hematology analyzers are used for these measurements.

  • Iron Metabolism Markers:

    • Hepcidin: Serum or plasma hepcidin levels are commonly measured using competitive enzyme-linked immunosorbent assay (ELISA) kits or mass spectrometry-based assays.[7]

    • Serum Iron, TIBC, and Ferritin: These parameters are measured using standard automated clinical chemistry analyzers.

  • Erythropoietin (EPO): Endogenous EPO levels are measured from serum or plasma samples, typically using a sandwich ELISA method.

In Vitro HIF Prolyl Hydroxylase Inhibition Assay

This assay is crucial for determining the direct inhibitory activity of this compound on its target enzymes.

1. Materials:

  • Recombinant human PHD enzymes (e.g., PHD2).

  • This compound (Roxadustat).

  • A peptide substrate corresponding to the oxygen-dependent degradation domain (ODDD) of HIF-1α.

  • Co-factors: 2-oxoglutarate (2-OG), Fe(II), and ascorbate.

  • Assay buffer.

  • Detection reagents (e.g., antibody-based detection system for the hydroxylated peptide).

2. Procedure:

  • Prepare a reaction mixture containing the PHD enzyme, assay buffer, Fe(II), and ascorbate.

  • Add varying concentrations of this compound to the reaction mixture.

  • Initiate the reaction by adding the HIF-1α peptide substrate and 2-OG.

  • Incubate the reaction for a specified time at a controlled temperature.

  • Stop the reaction.

  • Detect the amount of hydroxylated peptide product. The signal is inversely proportional to the inhibitory activity of this compound.

  • Calculate the IC50 value, which is the concentration of this compound required to inhibit 50% of the enzyme's activity.[9]

Visualizing the Mechanisms and Workflows

This compound Signaling Pathway

The following diagram illustrates the molecular pathway through which this compound exerts its effects on erythropoiesis and iron metabolism.

BRD4592_Signaling_Pathway cluster_normoxia Normoxia (Normal Oxygen) cluster_roxadustat This compound (Roxadustat) Treatment HIFa_normoxia HIF-α PHD Prolyl Hydroxylase (PHD) HIFa_normoxia->PHD HIFa_OH Hydroxylated HIF-α PHD->HIFa_OH Hydroxylation VHL VHL HIFa_OH->VHL Proteasome Proteasome VHL->Proteasome Degradation Degradation Proteasome->Degradation BRD4592 This compound PHD_inhibited Prolyl Hydroxylase (PHD) BRD4592->PHD_inhibited Inhibition HIFa_stabilized Stabilized HIF-α HIF_complex HIF-α/HIF-β Complex HIFa_stabilized->HIF_complex Nucleus Nucleus HIFa_stabilized->Nucleus HIFb HIF-β HIFb->HIF_complex HRE Hypoxia Response Element (HRE) HIF_complex->HRE EPO_gene EPO Gene HRE->EPO_gene Iron_genes Iron Metabolism Genes HRE->Iron_genes EPO_production Erythropoietin (EPO) Production EPO_gene->EPO_production Iron_upregulation Increased Iron Absorption & Mobilization Iron_genes->Iron_upregulation Erythropoiesis Erythropoiesis EPO_production->Erythropoiesis Clinical_Trial_Workflow start Patient Screening (Anemia & CKD Diagnosis) randomization Randomization (1:1) start->randomization treatment_rox Treatment Arm: Oral this compound (Dose Titration) randomization->treatment_rox treatment_esa Control Arm: Injectable ESA (Dose Titration) randomization->treatment_esa monitoring Regular Monitoring (e.g., Weeks 4, 8, 12, etc.) treatment_rox->monitoring treatment_esa->monitoring data_collection Data Collection: - Hemoglobin Levels - Iron Panel (Hepcidin, etc.) - Adverse Events monitoring->data_collection endpoint Primary Efficacy Endpoint (e.g., Mean Hb Change at Weeks 28-52) monitoring->endpoint data_collection->monitoring Ongoing analysis Statistical Analysis (Non-inferiority/Superiority) endpoint->analysis results Results & Publication analysis->results

References

Safety Operating Guide

Proper Disposal Procedures for BRD-4592: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This document provides a comprehensive guide to the proper disposal procedures for BRD-4592, a small-molecule, allosteric inhibitor of Mycobacterium tuberculosis tryptophan synthase.[1] Given that specific safety data sheets (SDS) for novel compounds like this compound may not be readily available, these guidelines are based on established best practices for the disposal of small molecule inhibitors in a laboratory setting.[2]

Chemical and Physical Properties of this compound

A clear understanding of the compound's properties is essential for safe handling and disposal.

PropertyValue
Chemical Name (2R,3S,4R)-3-(2'-fluoro-[1,1'-biphenyl]-4-yl)-4-(hydroxymethyl)azetidine-2-carbonitrile[1]
CAS Number 2119598-24-0[1]
Molecular Formula C17H15FN2O[1]
Molecular Weight 282.32 g/mol [1]
Appearance Solid (assumed)
Solubility Soluble in organic solvents (e.g., DMSO)
Storage Short term (days to weeks) at 0-4°C; Long term (months to years) at -20°C[1]

Experimental Workflow for Handling and Disposal

The following diagram illustrates the general workflow for the safe handling and disposal of this compound in a laboratory setting.

G cluster_handling Safe Handling cluster_disposal Disposal Procedures PPE Wear Appropriate PPE (Lab coat, gloves, safety glasses) FumeHood Handle in a Chemical Fume Hood PPE->FumeHood Always StockPrep Prepare Stock Solutions FumeHood->StockPrep WorkingSol Prepare Working Solutions StockPrep->WorkingSol WasteSeg Segregate Chemical Waste StockPrep->WasteSeg Unused Solution WorkingSol->WasteSeg After Experiment LiquidWaste Dispose of Liquid Waste WasteSeg->LiquidWaste SolidWaste Dispose of Solid Waste WasteSeg->SolidWaste WastePickup Arrange for Waste Pickup LiquidWaste->WastePickup SolidWaste->WastePickup ContainerDisp Dispose of Empty Containers ContainerDisp->WastePickup

Caption: Workflow for safe handling and disposal of this compound.

Step-by-Step Disposal Procedures

Treat this compound as hazardous chemical waste. Adherence to your institution's specific Environmental Health and Safety (EHS) guidelines is mandatory.

1. Personal Protective Equipment (PPE):

  • Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves, when handling this compound.

2. Waste Segregation and Collection:

  • Do not mix chemical waste with non-hazardous trash.

  • Liquid Waste:

    • Collect all unused stock solutions, working solutions, and the first rinse of any container that held this compound in a designated, leak-proof hazardous waste container.[2]

    • The container must be compatible with the solvents used (e.g., do not store acidic solutions in metal containers).

    • Clearly label the container with "Hazardous Waste," the full chemical name ("this compound"), and the solvent used.[2]

    • Do not fill the container to more than 90% of its capacity.[3]

  • Solid Waste:

    • Dispose of all contaminated materials, such as pipette tips, tubes, gloves, and absorbent paper, in a designated hazardous solid chemical waste container.[2][3]

    • This container should be clearly labeled as "Hazardous Waste" and list the chemical contaminants.

3. Storage of Chemical Waste:

  • Store hazardous waste containers in a designated, secure area away from general laboratory traffic.

  • The storage area should be well-ventilated.[2]

  • Ensure incompatible waste types are stored separately to prevent accidental reactions.

4. Disposal of Empty Containers:

  • A container is considered "empty" only after all contents have been removed by normal means.[2]

  • The first rinse of an "empty" container that held this compound must be collected and disposed of as hazardous liquid waste.[2]

  • After a thorough rinsing, deface or remove the original label and dispose of the container according to your institution's guidelines for non-hazardous solid waste.[2]

5. Requesting Waste Pickup:

  • Follow your institution's specific procedures for requesting a chemical waste pickup.[2]

Emergency Procedures

In case of accidental exposure or spill:

  • Skin Contact: Immediately wash the affected area with soap and plenty of water.

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, seek medical attention.

  • Ingestion: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.

  • Spill: Alert others in the area. Use an appropriate chemical spill kit to contain and clean up the spill while wearing appropriate PPE. Dispose of the cleanup materials as hazardous solid waste.

By adhering to these procedures, laboratory personnel can handle and dispose of this compound safely, minimizing risks to themselves and the environment. Always prioritize safety and consult your institution's EHS department for specific guidance.

References

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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.